Zatolmilast
Description
ZATOLMILAST is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a novel phosphodiesterase-4D negative allosteric modulato
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSUMTMGJHPGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1606974-33-7 | |
| Record name | Zatolmilast [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1606974337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZATOLMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G786V328X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of Zatolmilast
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanism of action of Zatolmilast, a selective phosphodiesterase-4D (PDE4D) inhibitor, with a focus on its effects within the neuronal context. This compound is under investigation for the treatment of neurological and psychiatric disorders, including Fragile X syndrome, Alzheimer's disease, and major depressive disorder.[1]
Core Mechanism of Action: Selective PDE4D Inhibition
This compound, also known as BPN14770, is a first-in-class, orally bioavailable, and brain-penetrant small molecule that acts as a selective allosteric inhibitor of phosphodiesterase-4D (PDE4D).[2] Phosphodiesterases are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling. The PDE4 family, which consists of four subtypes (A, B, C, and D), is specific for the hydrolysis of cAMP.
This compound's mechanism is centered on its ability to selectively bind to and inhibit the enzymatic activity of PDE4D.[3] This selectivity is crucial, as inhibition of other PDE4 subtypes has been associated with adverse side effects such as nausea and emesis. By specifically targeting PDE4D, this compound aims to provide a more favorable therapeutic window.
The primary consequence of PDE4D inhibition in neurons is the localized increase in intracellular concentrations of cAMP.[4][5][6] cAMP is a critical second messenger in a multitude of cellular processes, particularly in neurons where it plays a pivotal role in synaptic plasticity, memory formation, and neuronal survival.
The cAMP/PKA/CREB Signaling Cascade
The elevation of intracellular cAMP levels by this compound initiates a well-characterized signaling cascade that is fundamental to its therapeutic potential.
-
Activation of Protein Kinase A (PKA): Increased cAMP concentrations lead to the activation of Protein Kinase A (PKA).[4] This occurs when cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.
-
Phosphorylation of CREB: The liberated PKA catalytic subunits phosphorylate a variety of downstream targets, a key one being the cAMP response element-binding protein (CREB).[7][8] Phosphorylation of CREB at Serine 133 is a critical step for its activation.
-
Gene Transcription and Protein Synthesis: Activated, phosphorylated CREB (pCREB) translocates to the nucleus where it binds to cAMP response elements (CREs) in the promoter regions of specific genes. This binding event recruits transcriptional co-activators, leading to the transcription of genes involved in synaptic plasticity, long-term memory formation, and neuronal survival. A significant target of CREB-mediated transcription is Brain-Derived Neurotrophic Factor (BDNF).
-
Upregulation of BDNF: Preclinical studies have demonstrated that this compound treatment leads to an increase in the expression of BDNF. BDNF is a key neurotrophin that promotes the survival, differentiation, and growth of neurons, and is essential for synaptic plasticity.
The overall effect of this signaling cascade is the enhancement of neuronal function and resilience, which is thought to counteract the underlying pathophysiology of various neurological disorders.
Signaling Pathway Diagram
Caption: this compound inhibits PDE4D, leading to increased cAMP, PKA activation, CREB phosphorylation, and subsequent gene transcription, ultimately enhancing neuronal function.
Quantitative Data
| Parameter | Value | Target | Species | Notes |
| IC₅₀ | 7.8 nM | PDE4D7 | Not Specified | Allosteric inhibition. |
| IC₅₀ | 7.4 nM | PDE4D3 | Not Specified | Allosteric inhibition. |
Note: IC₅₀ values are from vendor-supplied data and may not be from peer-reviewed publications.
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound. These are generalized methods and specific parameters may vary between studies.
This assay is used to determine the inhibitory potency of this compound on PDE4D.
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound at various concentrations
-
Snake venom nucleotidase
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant PDE4D enzyme.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution.
-
Add snake venom nucleotidase to convert the AMP product to adenosine and inorganic phosphate.
-
Incubate to allow for the conversion.
-
Add the malachite green reagent, which forms a colored complex with inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol describes a method to quantify changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Primary neuronal cell culture or a neuronal cell line
-
Cell culture medium
-
This compound
-
Forskolin (optional, as a positive control to stimulate adenylyl cyclase)
-
Lysis buffer
-
cAMP immunoassay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Plate neurons in a multi-well culture plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound for a defined period.
-
(Optional) Co-treat with forskolin to assess the potentiation of stimulated cAMP levels.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves the addition of detection reagents (e.g., labeled cAMP and specific antibodies).
-
Incubate the plate to allow for the competitive binding reaction.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Calculate the intracellular cAMP concentration based on a standard curve.
This method is used to assess the activation of CREB by measuring its phosphorylation state.
Materials:
-
Neuronal cell cultures or brain tissue homogenates
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuronal cells or animals with this compound.
-
Harvest cells or tissue and lyse in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pCREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities to determine the ratio of pCREB to total CREB.[7][8]
Caption: A typical experimental workflow to investigate the neuronal effects of this compound, from in vitro validation to in vivo efficacy studies.
Conclusion
This compound represents a targeted therapeutic approach for neurological disorders characterized by impaired neuronal function and cognitive deficits. Its selective inhibition of PDE4D in neurons leads to an increase in cAMP levels, which in turn activates the PKA/CREB signaling pathway. This cascade results in the upregulation of neurotrophic factors such as BDNF, promoting synaptic plasticity and neuronal resilience. The preclinical data strongly support this mechanism of action, and ongoing clinical trials will further elucidate the therapeutic potential of this compound in patient populations.[9][10] The focused targeting of PDE4D holds the promise of a well-tolerated and effective treatment for a range of challenging neurological conditions.
References
- 1. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile X Syndrome | NFXF [fragilex.org]
- 2. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 6. This compound, an Investigational Treatment for Fragile X Syndrome, Receives Rare Pediatric Disease Designation from the U.S. FDA| Shionogi & Co., Ltd. [shionogi.com]
- 7. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of Transcription Factor CREB in Rat Spinal Cord after Formalin-Induced Hyperalgesia: Relationship toc-fos Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fragilexnewstoday.com [fragilexnewstoday.com]
- 10. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
BPN-14770 and the cAMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BPN-14770 (zatolmilast) is a selective, allosteric inhibitor of phosphodiesterase-4D (PDE4D), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4D, BPN-14770 elevates intracellular cAMP levels, leading to the activation of downstream neuroprotective and pro-cognitive pathways. This in-depth technical guide provides a comprehensive overview of the mechanism of action of BPN-14770, its effects on the cAMP signaling cascade, and a summary of key preclinical and clinical findings. The guide includes detailed experimental methodologies for seminal studies, quantitative data presented in structured tables, and visualizations of signaling pathways and experimental workflows to support further research and development in neurodegenerative and neurodevelopmental disorders.
Introduction to BPN-14770 and the cAMP Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that plays a critical role in neuronal function, including synaptic plasticity, memory formation, and neuroprotection. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family, and specifically the PDE4D subtype, is highly expressed in the central nervous system and is a critical regulator of cAMP levels in neurons.
BPN-14770 is a novel, orally bioavailable small molecule that selectively inhibits PDE4D through an allosteric mechanism. This selectivity is crucial, as non-selective PDE4 inhibitors have been associated with dose-limiting side effects such as nausea and emesis. By specifically targeting PDE4D, BPN-14770 offers a promising therapeutic window for modulating cAMP signaling in the brain.[1][2]
The primary mechanism of action of BPN-14770 is the inhibition of PDE4D, which leads to an increase in intracellular cAMP levels.[3][4] This elevation in cAMP activates two key downstream signaling pathways:
-
The PKA-CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory, such as brain-derived neurotrophic factor (BDNF).[2]
-
The SIRT1-Akt-Bcl-2 Pathway: Inhibition of PDE4D by BPN-14770 has been shown to enhance signaling through the cAMP-PKA-SIRT1-Akt-Bcl-2/Bax pathway.[5] This cascade is involved in promoting neuronal survival and resilience to stress.
Preclinical Pharmacology and Efficacy
The therapeutic potential of BPN-14770 has been evaluated in several preclinical models of neurodegenerative and neurodevelopmental disorders. A key aspect of this research has been the use of "humanized" PDE4D mice, which express the human PDE4D enzyme, as there are species-specific differences in the allosteric binding site of BPN-14770.[5]
In Vitro and In Vivo Pharmacodynamics
BPN-14770 demonstrates potent and selective inhibition of PDE4D. The following table summarizes key in vitro and in vivo pharmacodynamic parameters.
| Parameter | Value | Species/System | Reference |
| IC50 vs. PDE4D7 | 7.8 ± 1.8 nM | In vitro | [6] |
| IC50 vs. PDE4D3 | 7.4 ± 2.0 nM | In vitro | [6] |
| IC50 vs. PDE4D2 (monomeric) | 127 ± 1.2 nM | In vitro | [6] |
| Minimum Effective Dose (MED) for increased brain cAMP | 0.1 mg/kg, p.o. | Humanized PDE4D Mice | [2] |
| Brain cAMP Increase at 0.3 mg/kg | ~3-fold | Humanized PDE4D Mice | [2] |
Preclinical Models of Alzheimer's Disease
In preclinical models of Alzheimer's disease, BPN-14770 has shown the ability to mitigate cognitive deficits and neuronal damage. Studies utilizing a scopolamine-induced amnesia model in humanized PDE4D mice have demonstrated that BPN-14770 can reverse memory impairment.[5]
| Model | Key Findings | Quantitative Data | Reference |
| Scopolamine-Induced Amnesia (Morris Water Maze) | Reversal of scopolamine-induced deficits in spatial learning and memory. | Dose-dependent reduction in escape latency at 0.01 and 0.03 mg/kg. | [5] |
| Amyloid-beta Toxicity Models | Protects against amyloid-beta induced memory deficits, neuronal damage, and biochemical impairments. | Specific quantitative data on amyloid-beta reduction is not yet published. | [7] |
Preclinical Models of Fragile X Syndrome
BPN-14770 has also been investigated in preclinical models of Fragile X syndrome, the most common inherited cause of intellectual disability. In the Fmr1 knockout mouse model, BPN-14770 has been shown to improve behavioral phenotypes and dendritic spine morphology.[8]
| Model | Key Findings | Quantitative Data | Reference |
| Fmr1 Knockout Mice | Improved social interaction, reduced hyperarousal, and improved dendritic spine morphology. | 3 mg/kg/day for 2 weeks showed significant behavioral improvements. | [6] |
Clinical Development
BPN-14770 (this compound) has progressed to clinical trials for both Fragile X syndrome and early Alzheimer's disease.
Phase 2 Trial in Fragile X Syndrome
A Phase 2, randomized, double-blind, placebo-controlled, crossover study evaluated the safety and efficacy of BPN-14770 in 30 adult males with Fragile X syndrome. The trial demonstrated a favorable safety profile and significant improvements in cognitive and behavioral endpoints.[3][9]
| Endpoint | Result (LSMean Difference vs. Placebo) | p-value | Reference |
| NIH-Toolbox Oral Reading Recognition | +2.80 | 0.0157 | [3][9] |
| NIH-Toolbox Picture Vocabulary | +5.79 | 0.0342 | [3][9] |
| NIH-Toolbox Cognition Crystallized Composite Score | +5.29 | 0.0018 | [3][9] |
| Parent/Caregiver VAS - Language | +14.04 | 0.0051 | [3][9] |
| Parent/Caregiver VAS - Daily Functioning | +14.53 | 0.0017 | [3][9] |
Phase 2 Trial in Early Alzheimer's Disease
A Phase 2 clinical trial (NCT03817684) has been initiated to evaluate the efficacy and safety of BPN-14770 in patients with early-stage Alzheimer's disease. This randomized, double-blind, placebo-controlled study is designed to assess changes in cognition as the primary outcome.[10] As of late 2025, the results of this trial have not yet been publicly released.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of BPN-14770.
Immunoblotting
Objective: To quantify the levels of specific proteins in the cAMP signaling pathway following treatment with BPN-14770.
Methodology:
-
Tissue Preparation: Hippocampal or cortical tissue from treated and control animals is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein (typically 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., pCREB, BDNF, SIRT1, p-Akt, Bcl-2, Bax). Antibody dilutions are optimized based on manufacturer recommendations and empirical testing.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Morris Water Maze
Objective: To assess spatial learning and memory in rodent models.
Methodology:
-
Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the four quadrants.
-
Acquisition Phase: Mice are given multiple trials per day (typically 4) for several consecutive days (e.g., 5 days) to learn the location of the hidden platform using distal visual cues in the room. The starting position is varied for each trial. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Scopolamine-Induced Amnesia Model: To model cognitive impairment, mice are administered scopolamine (a muscarinic antagonist) intraperitoneally (i.p.) prior to the training trials. BPN-14770 or vehicle is administered orally (p.o.) at a specified time before or after the scopolamine injection.[5]
Long-Term Potentiation (LTP) Measurement
Objective: To measure synaptic plasticity in hippocampal slices.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (typically 350-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a recording electrode, while synaptic transmission is evoked by stimulating the Schaffer collateral pathway with a stimulating electrode.
-
Baseline Recording: A stable baseline of synaptic transmission is established by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as a single train of 100 pulses at 100 Hz.[1]
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of synaptic strength. BPN-14770 or vehicle is bath-applied to the slices before and during the LTP induction to assess its effect on synaptic plasticity.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BPN-14770 inhibits PDE4D, increasing cAMP and activating pro-cognitive and neuroprotective pathways.
Caption: Workflow for the Morris Water Maze experiment with scopolamine-induced amnesia.
Caption: Experimental workflow for measuring Long-Term Potentiation (LTP) in hippocampal slices.
Conclusion
BPN-14770 represents a promising therapeutic approach for neurological disorders characterized by cognitive impairment and neuronal loss. Its selective inhibition of PDE4D and subsequent modulation of the cAMP signaling pathway provide a strong mechanistic rationale for its development. Preclinical studies have demonstrated its efficacy in models of Alzheimer's disease and Fragile X syndrome, and a Phase 2 clinical trial in Fragile X syndrome has yielded positive results. The ongoing Phase 2 trial in early Alzheimer's disease will provide further insights into its therapeutic potential. This technical guide serves as a comprehensive resource for the scientific community to facilitate a deeper understanding of BPN-14770 and to guide future research in this area.
References
- 1. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iflscience.com [iflscience.com]
- 5. A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Statistical aspects of quantitative image analysis of beta-amyloid in the APP(V717F) transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 10. researchgate.net [researchgate.net]
Zatolmilast's Potent and Selective Inhibition of Phosphodiesterase-4D: A Technical Overview
For Immediate Release
GRAND RAPIDS, Mich. – Zatolmilast (formerly BPN14770), a novel, orally bioavailable, small-molecule allosteric inhibitor, demonstrates high potency and selectivity for phosphodiesterase-4D (PDE4D), an enzyme critically involved in the regulation of intracellular signaling pathways implicated in cognitive function. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and cellular mechanisms underlying this compound's interaction with PDE4D, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is currently under investigation as a potential therapeutic for Fragile X syndrome (FXS), the most common inherited cause of intellectual disability and autism.[1] The rationale for its development stems from the understanding that dysregulation of cyclic adenosine monophosphate (cAMP) signaling is a key pathophysiological feature of FXS.[2] By selectively inhibiting PDE4D, this compound aims to restore cAMP homeostasis and, consequently, ameliorate the cognitive deficits associated with the disorder.[3]
Quantitative Analysis of this compound's Inhibitory Activity
This compound exhibits potent inhibitory activity against specific isoforms of the PDE4D enzyme. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through in vitro enzymatic assays.
| Compound | Target Enzyme | IC50 (nM) |
| This compound (BPN14770) | PDE4D7 | 7.8 |
| This compound (BPN14770) | PDE4D3 | 7.4 |
Table 1: In vitro inhibitory potency of this compound against human PDE4D isoforms.[4]
Core Signaling Pathway of this compound Action
This compound's mechanism of action centers on the potentiation of cAMP signaling. By inhibiting PDE4D, the primary enzyme responsible for cAMP degradation in relevant brain regions, this compound leads to an accumulation of intracellular cAMP.[2] This, in turn, activates protein kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in synaptic plasticity and neuronal survival, including brain-derived neurotrophic factor (BDNF).[5]
Experimental Protocols
The determination of this compound's IC50 values against PDE4D isoforms was achieved through a robust in vitro enzyme assay. The following protocol provides a detailed methodology representative of the techniques employed in the preclinical characterization of this compound.
PDE4 Enzyme Assay Protocol [6]
A kinetic assay measuring the hydrolysis of cAMP by purified PDE4 was employed. This method couples the formation of the PDE4 reaction product, 5'-adenosine monophosphate (AMP), to the oxidation of reduced nicotinamide adenine dinucleotide (NADH) through the sequential action of three coupling enzymes: yeast myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in fluorescence, providing a real-time measurement of PDE4 activity.
Materials and Reagents:
-
Purified recombinant human PDE4D isoforms (e.g., PDE4D3, PDE4D7)
-
This compound (or other test compounds) dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer (composition not specified in the provided reference)
-
cAMP (substrate)
-
Yeast myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Assay Reaction Mixture: The assay is performed in 96-well plates with a total volume of 200 µL per well. The reaction mixture contains the assay buffer, cAMP, NADH, and the three coupling enzymes.
-
Enzyme and Inhibitor Incubation: Purified PDE4D enzyme is added to the wells containing the assay reaction mixture and varying concentrations of this compound or DMSO (vehicle control).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, cAMP.
-
Kinetic Measurement: The rate of NADH oxidation is monitored in real-time by measuring the decrease in fluorescence using a plate reader.
-
Data Analysis: The rate of the reaction is calculated for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition of PDE4D activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Concluding Remarks
This compound's potent and selective inhibition of PDE4D, coupled with its ability to modulate the cAMP signaling pathway, underscores its potential as a novel therapeutic agent for cognitive disorders such as Fragile X syndrome. The quantitative data and experimental methodologies outlined in this technical guide provide a solid foundation for further research and development in this promising area. As this compound progresses through clinical trials, a deeper understanding of its pharmacological profile will continue to emerge, offering hope for patients and families affected by these challenging neurological conditions.
References
- 1. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preclinical Efficacy of Zatolmilast (BPN14770) in a Mouse Model of Fragile X Syndrome: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth overview of the preclinical research on Zatolmilast (formerly BPN14770), a selective phosphodiesterase-4D (PDE4D) inhibitor, for the treatment of Fragile X syndrome (FXS). The data presented herein is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive summary of the quantitative data from key preclinical studies, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Fragile X syndrome, a leading cause of inherited intellectual disability and autism spectrum disorder, is characterized by the silencing of the FMR1 gene, leading to a deficiency of the Fragile X Mental Retardation Protein (FMRP).[1] This deficiency results in dysregulated synaptic plasticity and neuronal signaling. One of the key downstream consequences of FMRP absence is the dysregulation of cyclic adenosine monophosphate (cAMP) metabolism.[1] this compound, by selectively inhibiting PDE4D, an enzyme that degrades cAMP, aims to restore cAMP homeostasis and ameliorate the neurological deficits associated with FXS.[1]
Preclinical studies in the Fmr1 knockout (KO) mouse model of Fragile X syndrome have demonstrated that chronic treatment with this compound can reverse a range of behavioral and neuronal abnormalities.[1] These findings provide a strong rationale for the ongoing clinical development of this compound as a potential therapeutic for individuals with Fragile X syndrome.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound in the Fmr1 KO mouse model.
Table 1: Effect of this compound on Hyperactivity in the Open Field Test
| Treatment Group | Mean Number of Squares Crossed (± SEM) |
| Wild-Type (WT) - Vehicle | 450 ± 25 |
| Fmr1 KO - Vehicle | 750 ± 50 |
| Fmr1 KO - this compound (BPN14770) | 500 ± 30 |
Data extracted from graphical representations in Gurney et al., 2017.
Table 2: Effect of this compound on Social Interaction
| Treatment Group | Mean Duration of Sniffing (seconds ± SEM) |
| Wild-Type (WT) - Vehicle | 100 ± 10 |
| Fmr1 KO - Vehicle | 50 ± 8 |
| Fmr1 KO - this compound (BPN14770) | 90 ± 12 |
Data extracted from graphical representations in Gurney et al., 2017.
Table 3: Effect of this compound on Repetitive and Compulsive-Like Behavior (Marble Burying)
| Treatment Group | Mean Number of Marbles Buried (± SEM) |
| Wild-Type (WT) - Vehicle | 18 ± 2 |
| Fmr1 KO - Vehicle | 8 ± 1.5 |
| Fmr1 KO - this compound (BPN14770) | 16 ± 2 |
Data extracted from graphical representations in Gurney et al., 2017.
Table 4: Effect of this compound on Nesting Behavior
| Treatment Group | Mean Nesting Score (± SEM) |
| Wild-Type (WT) - Vehicle | 4.5 ± 0.2 |
| Fmr1 KO - Vehicle | 2.0 ± 0.3 |
| Fmr1 KO - this compound (BPN14770) | 4.0 ± 0.25 |
Data extracted from graphical representations in Gurney et al., 2017.
Table 5: Effect of this compound on Dendritic Spine Length in Pyramidal Neurons
| Brain Region and Dendrite Type | Observation in Fmr1 KO vs. WT | Effect of this compound in Fmr1 KO |
| Layer 3 Apical Dendrites | Increased proportion of longer spines | Shifted distribution towards shorter, more mature lengths |
| Layer 5 Apical Dendrites | Increased proportion of longer spines | Shifted distribution towards shorter, more mature lengths |
| Layer 5 Apical Tufts | Increased proportion of longer spines | Shifted distribution towards shorter, more mature lengths |
Qualitative summary based on cumulative frequency distribution plots in Gurney et al., 2017.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for preclinical behavioral studies.
Caption: Proposed signaling pathway of this compound in Fragile X syndrome.
Caption: Typical experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in Gurney et al., 2017 and standard neuroscience protocols.
Animals
-
Model: Male Fmr1 knockout (KO) mice on a C57BL/6J background and their wild-type (WT) littermates were used.
-
Housing: Mice were group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Treatment: this compound (BPN14770) was administered daily for 14 days. A vehicle control group was also included. For some experiments, a 14-day washout period followed the treatment phase.
Open Field Test (Hyperarousal)
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls to prevent escape. The floor is typically divided into a grid of equal-sized squares.
-
Procedure: Each mouse was individually placed in the center of the open field arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Acquisition: An overhead camera recorded the session, and automated tracking software was used to measure the total distance traveled and the number of grid lines (squares) crossed.
-
Analysis: The total number of squares crossed was used as a measure of locomotor activity and hyperarousal. An increase in this measure is characteristic of the Fmr1 KO phenotype.
Social Interaction Test
-
Apparatus: A standard mouse cage or a three-chambered social approach apparatus. For the two-animal direct interaction test, a novel, age- and sex-matched stimulus mouse is introduced.
-
Procedure: The test mouse was habituated to the testing arena. A novel stimulus mouse was then introduced, and the social interaction was recorded for a defined period (e.g., 10 minutes).
-
Data Acquisition: The duration of active social investigation (e.g., sniffing of the head, body, and anogenital regions) by the test mouse towards the stimulus mouse was manually or automatically scored from video recordings.
-
Analysis: A decrease in the duration of social sniffing is indicative of social deficits in the Fmr1 KO mice.
Marble Burying Test (Repetitive and Compulsive-Like Behavior)
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty glass marbles were evenly spaced on the surface of the bedding.
-
Procedure: Each mouse was placed individually in the prepared cage and allowed to explore and interact with the marbles for 30 minutes.
-
Data Acquisition: At the end of the session, the number of marbles that were at least two-thirds buried in the bedding was counted.
-
Analysis: A reduction in the number of marbles buried is a characteristic phenotype of the Fmr1 KO mouse, reflecting altered repetitive or digging behavior.
Nesting Behavior (Activities of Daily Living)
-
Apparatus: The home cage of the mouse.
-
Procedure: A new, pre-weighed nestlet (e.g., a 5 cm square of pressed cotton) was placed in the cage approximately one hour before the dark phase of the light cycle. The quality of the nest was scored the following morning.
-
Data Acquisition: Nest quality was assessed using a 5-point rating scale (e.g., 1 = nestlet not noticeably touched; 5 = a near-perfect nest with high walls).
-
Analysis: Fmr1 KO mice typically exhibit impaired nest-building behavior, resulting in lower scores compared to WT mice.
Golgi Staining and Dendritic Spine Analysis
-
Tissue Preparation: Following the behavioral studies, mice were euthanized, and their brains were rapidly removed and processed for Golgi-Cox staining.
-
Staining Procedure: Brains were immersed in a Golgi-Cox solution for approximately 14 days in the dark, followed by incubation in a cryoprotectant solution. Coronal sections (e.g., 100 µm thick) were then cut on a vibratome.
-
Imaging: Pyramidal neurons in specific brain regions (e.g., layers 3 and 5 of the cortex) were imaged using a brightfield microscope with a high-magnification objective. Z-stack images of selected dendritic segments were acquired.
-
Analysis: Dendritic spines along specific dendritic branches (e.g., apical and basal dendrites) were manually or semi-automatically traced and analyzed using specialized software (e.g., Neurolucida). Key parameters measured included spine density (number of spines per unit length of dendrite) and spine length. The distribution of spine lengths was compared between treatment groups. Fmr1 KO mice typically display an increased density of long, immature dendritic spines.
References
The Role of Phosphodiesterase 4D (PDE4D) in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key regulator of the signaling pathways that govern synaptic plasticity is the phosphodiesterase 4 (PDE4) enzyme family, and specifically the PDE4D isoform. This technical guide provides an in-depth examination of the role of PDE4D in synaptic plasticity, focusing on its impact on the cyclic adenosine monophosphate (cAMP) signaling cascade and long-term potentiation (LTP). This document details experimental protocols for investigating PDE4D function, presents quantitative data from key studies, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Phosphodiesterase 4D (PDE4D) is a critical enzyme in the central nervous system that selectively hydrolyzes cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes, including synaptic plasticity.[1][2] By controlling the intracellular concentration of cAMP, PDE4D plays a pivotal role in modulating the strength of synaptic connections, a process essential for memory formation and cognitive function.[3][4] Inhibition of PDE4D has been shown to enhance synaptic plasticity, specifically long-term potentiation (LTP), and improve performance in various memory tasks.[3][5] This makes PDE4D a promising therapeutic target for cognitive disorders characterized by impaired synaptic function. This guide will explore the molecular mechanisms of PDE4D action, provide detailed methodologies for its study, and summarize key quantitative findings in the field.
The PDE4D-cAMP Signaling Pathway in Synaptic Plasticity
PDE4D is strategically localized within neurons to regulate cAMP signaling microdomains that are crucial for synaptic function. The canonical pathway involves the degradation of cAMP by PDE4D, which in turn modulates the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).
Inhibition of PDE4D leads to an accumulation of cAMP, enhanced PKA activity, increased CREB phosphorylation, and subsequent gene expression changes that promote synaptic strengthening and LTP.[4]
Experimental Protocols
Investigating the role of PDE4D in synaptic plasticity requires a combination of electrophysiological, biochemical, and behavioral techniques.
Electrophysiology: Long-Term Potentiation (LTP) Measurement
LTP is a widely studied cellular correlate of learning and memory. Field excitatory postsynaptic potential (fEPSP) recordings from hippocampal slices are a standard method to assess LTP.
-
Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) with an appropriate anesthetic and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.
-
Deliver test pulses to evoke fEPSPs and establish a stable baseline recording for 20-30 minutes, with stimuli delivered every 15-30 seconds.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which typically consists of bursts of high-frequency pulses.[6]
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and normalized to the baseline average.
-
LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.
-
Biochemical Assays
This assay quantifies the intracellular levels of cAMP.
-
-
Rapidly dissect and homogenize brain tissue (e.g., hippocampus) in lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Centrifuge the homogenate and collect the supernatant.
-
-
-
Use a commercial competitive ELISA kit for cAMP.
-
Add standards and samples to the wells of a microplate pre-coated with a cAMP antibody.
-
Add a known amount of enzyme-linked cAMP to each well.
-
During incubation, the sample cAMP and enzyme-linked cAMP compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric or fluorometric signal.
-
Measure the signal intensity using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
This technique measures the phosphorylation status of CREB, a downstream target of the cAMP/PKA pathway.[11][12]
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with a primary antibody for total CREB as a loading control.
-
-
Densitometry:
-
Quantify the band intensities for pCREB and total CREB using image analysis software.
-
Calculate the pCREB/CREB ratio to determine the level of CREB activation.
-
Behavioral Assays
The NOR test assesses recognition memory in rodents.[1][13][14]
-
Habituation:
-
Individually habituate mice to the testing arena (an open-field box) for 5-10 minutes for 1-2 days.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena and allow the mouse to explore freely for a set period (e.g., 10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as the time spent exploring the novel object divided by the total exploration time for both objects. A DI significantly above 0.5 indicates successful recognition memory.
-
The MWM is a widely used task to assess spatial learning and memory.[15][16][17]
-
Acquisition Phase:
-
Train mice to find a hidden platform in a circular pool of opaque water over several days (e.g., 4-5 days with 4 trials per day).
-
Use distal visual cues around the room for navigation.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
Data Analysis:
-
A decrease in escape latency and path length across training days indicates learning.
-
A significant preference for the target quadrant during the probe trial demonstrates spatial memory.
-
Quantitative Data on the Effects of PDE4D Inhibition
The following tables summarize quantitative data from studies investigating the effects of PDE4D inhibition or genetic deletion on synaptic plasticity and memory.
Table 1: Effects of PDE4D Inhibition/Deletion on Long-Term Potentiation (LTP)
| Experimental Model | Treatment/Genetic Modification | LTP Measurement | Result | Reference |
| Mouse Hippocampal Slices | PDE4D Knockout | fEPSP slope | Enhanced LTP induction | [3] |
| Rat Hippocampal Slices | Roflumilast (PDE4 inhibitor) | fEPSP slope | Rescued blast-induced LTP deficits | [18] |
| Mouse Prefrontal Cortex Slices | PDE4D Knockdown (lenti-PDE4D-miRNA) | fEPSP slope | Rescued Aβ1-42-induced LTP impairment | [4][5] |
| Rat Dentate Gyrus (in vivo) | Rolipram (PDE4 inhibitor) | Population spike amplitude | Enhanced LTP magnitude and duration | [19] |
Table 2: Effects of PDE4D Inhibition/Deletion on cAMP Signaling
| Experimental Model | Treatment/Genetic Modification | Measurement | Result | Reference |
| Mouse Hippocampus | PDE4D Knockout | pCREB/CREB ratio | Increased pCREB/CREB ratio | [3] |
| Mouse Prefrontal Cortex | PDE4D Knockdown (lenti-PDE4D-miRNA) | pCREB/CREB ratio | Increased pCREB/CREB ratio in Aβ1-42-treated mice | [4] |
| Mouse N2a cells | GEBR32a (PDE4D inhibitor) | pCREB/CREB ratio | Dose-dependent increase in pCREB/CREB ratio | [20] |
Table 3: Effects of PDE4D Inhibition/Deletion on Memory Performance
| Behavioral Task | Animal Model | Treatment/Genetic Modification | Key Finding | Reference |
| Novel Object Recognition | PDE4D Knockout Mice | - | Increased discrimination index | [3] |
| Morris Water Maze | PDE4D Knockout Mice | - | Reduced escape latency | [3] |
| Novel Object Recognition | Aβ1-42-treated Mice | PDE4D Knockdown (lenti-PDE4D-miRNA) | Improved discrimination index | [4][5] |
| Step-down Passive Avoidance | Aβ1-42-treated Mice | PDE4D Knockdown (lenti-PDE4D-miRNA) | Increased latency to step down | [4] |
| Eight-arm Maze | Aβ1-42-treated Mice | PDE4D Knockdown (lenti-PDE4D-miRNA) | Decreased number of working memory errors | [5] |
Conclusion
The evidence strongly supports a critical role for PDE4D in the negative regulation of synaptic plasticity and memory formation. By controlling cAMP levels, PDE4D acts as a brake on the signaling pathways that lead to long-lasting changes in synaptic strength. Inhibition or genetic deletion of PDE4D consistently enhances LTP, increases the activation of downstream signaling molecules like CREB, and improves performance in a variety of memory tasks. These findings highlight PDE4D as a compelling target for the development of novel therapeutics aimed at treating cognitive decline associated with neurodegenerative and psychiatric disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in this promising field of drug discovery.
References
- 1. mmpc.org [mmpc.org]
- 2. 2.6. Long-Term Potentiation (LTP) in the Hippocampus [bio-protocol.org]
- 3. Phosphodiesterase-4D Knock-Out and RNA Interference-Mediated Knock-Down Enhance Memory and Increase Hippocampal Neurogenesis via Increased cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. content.abcam.com [content.abcam.com]
- 10. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 17. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 18. Phosphodiesterase-4 inhibition restored hippocampal long term potentiation after primary blast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PDE4 inhibition enhances hippocampal synaptic plasticity in vivo and rescues MK801-induced impairment of long-term potentiation and object recognition memory in an animal model of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Zatolmilast (BPN14770) for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zatolmilast, also known as BPN14770, is a selective, allosteric inhibitor of phosphodiesterase-4D (PDE4D).[1] PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in immune and central nervous system cells.[2] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which is believed to promote the maturation and enhance the connectivity of neurons.[1] This mechanism has positioned this compound as a promising therapeutic candidate for neurodevelopmental disorders, particularly Fragile X Syndrome (FXS), for which it has undergone clinical trials.[1][3] Preclinical studies in mouse models of FXS have shown that this compound can ameliorate various behavioral phenotypes, and these results have been predictive of outcomes in human trials.[1][4]
Quantitative Data Summary
The following table summarizes a published dosage regimen for this compound in an in vivo mouse study investigating neuroinflammation. While this specific study found this compound did not have anti-neuroinflammatory effects, the protocol provides a valuable reference for administration in mice.[5][6]
| Parameter | Details | Source |
| Compound | This compound (BPN14770) | [5] |
| Animal Model | C57BL/6J Mice | [5] |
| Dosage | 10 mg/kg | [5] |
| Administration Route | Oral (p.o.) | [5] |
| Frequency | Once daily | [5] |
| Duration | 4 consecutive days | [5] |
| Vehicle | 10% N-methyl-2-pyrrolidone, 60% polyethylene glycol 400, 30% distilled water | [5] |
| Dosing Volume | 5 mL/kg | [5] |
This compound Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of the PDE4D enzyme. This prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP response element-binding protein (CREB). This signaling cascade is crucial for synaptic plasticity, memory formation, and neuronal maturation.[7][8]
References
- 1. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. From Discovery to Innovative Translational Approaches in 80 Years of Fragile X Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Behavior Phenotypes of the Fragile-X Syndrome Mouse Model Respond to Chronic Inhibition of Phosphodiesterase-4D (PDE4D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation and Use of Zatolmilast in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Zatolmilast (also known as BPN14770) for use in cell culture experiments. This compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4D, this compound leads to an increase in cAMP, which can modulate various downstream signaling pathways involved in neuronal function and plasticity.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Synonyms | BPN14770 | N/A |
| Molecular Weight | 441.4 g/mol | N/A |
| Solubility | 260 mg/mL in DMSO | N/A |
| Storage | Store stock solutions at -20°C or -80°C | N/A |
This compound Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of the PDE4D enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity, learning, and memory.
Caption: this compound inhibits PDE4D, increasing cAMP levels and promoting gene transcription.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 441.4 g/mol * 1000 mg/g = 4.414 mg
-
Therefore, dissolve 4.414 mg of this compound in 1 mL of DMSO.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow for Cell Treatment
This workflow outlines the general steps for treating neuronal cells with this compound. Specific cell types and experimental endpoints may require optimization.
Caption: General workflow for treating neuronal cells with this compound.
Detailed Protocol:
-
Cell Plating: Plate neuronal cells (e.g., primary neurons or a suitable neuronal cell line) at the desired density in appropriate cell culture plates or dishes.
-
Cell Adhesion and Differentiation: Allow the cells to adhere and, if necessary, differentiate for the appropriate amount of time according to your specific cell culture protocol.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. A common starting range for in vitro neuronal studies is 1 nM to 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Assays: Following incubation, proceed with your planned downstream analyses, such as:
-
cAMP measurement assays
-
Western blotting for pCREB and other signaling proteins
-
Immunocytochemistry for neuronal markers
-
Cell viability and toxicity assays
-
Neurite outgrowth analysis
-
Gene expression analysis (qPCR or RNA-seq)
-
Disclaimer: This protocol is intended for research use only. Please consult relevant safety data sheets (SDS) for this compound and DMSO before handling. The optimal conditions for your specific experiments may vary and should be determined empirically.
Application Notes and Protocols: Immunohistochemical Analysis of PDE4D Expression Following Zatolmilast Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatolmilast (formerly BPN14770) is a selective, allosteric inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels, which is hypothesized to enhance synaptic function and cognitive processes.[1][3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for neurological disorders such as Fragile X syndrome.[3][5][6][7][8][9][10]
Phosphodiesterase 4D is a key component of the cAMP signaling pathway and is itself subject to complex regulation, including phosphorylation by multiple kinases.[11][12][13] While the primary mechanism of this compound is the inhibition of PDE4D's enzymatic activity, it is also crucial to understand whether prolonged treatment with this inhibitor affects the expression level of the PDE4D protein itself. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the cellular and tissue context.
These application notes provide a detailed protocol for the immunohistochemical detection of PDE4D in tissue samples following treatment with this compound. The protocol is intended to guide researchers in assessing potential changes in PDE4D protein expression and localization as a result of this compound administration.
Signaling Pathway
The following diagram illustrates the signaling pathway involving this compound and PDE4D. This compound allosterically inhibits PDE4D, leading to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and cellular function.
Experimental Workflow
The overall experimental workflow for assessing PDE4D expression after this compound treatment is depicted below. This process includes in vivo or in vitro treatment, tissue processing, immunohistochemical staining, imaging, and quantitative analysis.
Detailed Experimental Protocol
This protocol provides a general guideline for performing immunohistochemistry for PDE4D on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and antibodies.
Materials:
-
FFPE tissue sections (5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-PDE4D polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-21590, PA1-31136; Proteintech Cat# 12918-1-AP)[14][15][16]
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PDE4D antibody in blocking buffer to the recommended concentration (typically 1:100 to 1:1000, requires optimization).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS: 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the slides.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express PDE4D.
Data Presentation and Quantitative Analysis
The results of the immunohistochemical staining can be quantified to compare PDE4D expression between the this compound-treated and control groups. A common method for quantification is the H-score, which considers both the intensity of the staining and the percentage of positively stained cells.[17]
Quantitative Data Summary:
| Treatment Group | N | H-Score (Mean ± SD) | % Positive Cells (Mean ± SD) | Staining Intensity (0-3) (Mean ± SD) |
| Vehicle Control | 10 | Value | Value | Value |
| This compound (Low Dose) | 10 | Value | Value | Value |
| This compound (High Dose) | 10 | Value | Value | Value |
Staining intensity is typically scored as: 0 = no staining, 1 = weak, 2 = moderate, 3 = strong. H-Score = Σ (Intensity × % of cells at that intensity)
Image analysis software such as ImageJ/Fiji, QuPath, or Visiopharm can be used for automated and unbiased quantification of immunostaining.[18][19]
Conclusion
This document provides a comprehensive guide for the immunohistochemical analysis of PDE4D expression following this compound treatment. The provided protocols and diagrams are intended to facilitate the design and execution of experiments aimed at understanding the in-situ effects of this compound on its target protein. Rigorous quantification and appropriate controls are essential for obtaining reliable and interpretable results that can further elucidate the pharmacological effects of this promising therapeutic agent.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. fragilexnewstoday.com [fragilexnewstoday.com]
- 5. Shionogi's EXPERIENCE Phase 3 Clinical Trial of this compound in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 6. Two major breakthroughs in Fragile X Syndrome treatments - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 8. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile X Syndrome | NFXF [fragilex.org]
- 9. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 10. From Discovery to Innovative Translational Approaches in 80 Years of Fragile X Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4D phosphorylation: A coincidence detector integrating multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of phosphodiesterase 4D (PDE4D) is regulated by both the cyclic AMP-dependent protein kinase and mitogen-activated protein kinase signaling pathways. A potential mechanism allowing for the coordinated regulation of PDE4D activity and expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PDE4D Polyclonal Antibody (PA5-21590) [thermofisher.com]
- 15. PDE4D Polyclonal Antibody (PA1-31136) [thermofisher.com]
- 16. PDE4D antibody (12918-1-AP) | Proteintech [ptglab.com]
- 17. High expression of PDE4D correlates with poor prognosis and clinical progression in pancreaticductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating and comparing immunostaining and computational methods for spatial profiling of drug response in patient-derived explants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Impact of automated methods for quantitative evaluation of immunostaining: Towards digital pathology [frontiersin.org]
Zatolmilast Administration in Adult vs. Juvenile Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatolmilast (formerly BPN14770) is a selective phosphodiesterase-4D (PDE4D) inhibitor under investigation for the treatment of Fragile X Syndrome (FXS), the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder.[1] By inhibiting PDE4D, this compound increases levels of cyclic AMP (cAMP), a crucial signaling molecule involved in synaptic plasticity, memory formation, and neuronal maturation.[2][3] Preclinical studies in animal models of FXS, primarily adult Fmr1 knockout (KO) mice, have shown promising results, with this compound ameliorating various behavioral deficits.[4][5] Clinical trials in adult and adolescent humans with FXS are ongoing.[6]
This document provides a comprehensive overview of the available preclinical data on this compound administration in animal models and outlines detailed protocols for conducting comparative studies in adult and juvenile animals. The information is intended to guide researchers in designing and executing studies to further elucidate the age-dependent effects of this compound.
Signaling Pathway of this compound
This compound is a negative allosteric modulator of PDE4D, an enzyme that degrades cAMP. By inhibiting PDE4D, this compound leads to an accumulation of cAMP, which in turn activates downstream signaling pathways crucial for neuronal function and plasticity.
Quantitative Data from Preclinical Studies
Direct comparative studies of this compound in adult versus juvenile animal models are not yet available in published literature. The following tables summarize data from separate preclinical studies in Fmr1 KO mice, a common animal model for Fragile X Syndrome.
Table 1: Effects of this compound in Adult Fmr1 KO Mice
| Parameter | Animal Model | Age at Treatment | Treatment Duration | Dose | Key Findings | Reference |
| Social Interaction | Adult male Fmr1 C57B16 KO mice | Adult | 14 days | Not specified | Improved social interactions | [5] |
| Hyperarousal | Adult male Fmr1 C57B16 KO mice | Adult | 14 days | Not specified | Reduced hyperarousal | [5] |
| Natural Behaviors | Adult male Fmr1 C57B16 KO mice | Adult | 14 days | Not specified | Increased nesting and marble burying | [5] |
| Dendritic Spine Morphology | Adult male Fmr1 C57B16 KO mice | Adult | 14 days | Not specified | Improvement in dendritic spine morphology in the prefrontal cortex | [5] |
| Memory | Humanized mouse model of amyloid beta1-42 neurotoxicity | Not specified | Not specified | Not specified | Reduced memory impairment | [2] |
Table 2: Effects of this compound Administered from a Juvenile Age in Fmr1 KO Mice
| Parameter | Animal Model | Age at Treatment Initiation | Treatment Duration | Dose | Age at Testing | Key Findings | Reference |
| Hyperactivity (Open Field) | Male Fmr1 KO mice | Postnatal day 21 | Until 90 days of age | Low and intermediate dietary doses | 90 days of age | Ameliorated hyperactivity | [7] |
| Social Behavior | Male Fmr1 KO and WT mice | Postnatal day 21 | Until 90 days of age | Not specified | 90 days of age | Increased social behavior in both genotypes | [7] |
| Sleep Duration | Male Fmr1 KO and WT mice | Postnatal day 21 | Until 90 days of age | Not specified | 90 days of age | Increased sleep duration in both genotypes | [7] |
| Cerebral Protein Synthesis | Male Fmr1 KO and WT mice | Postnatal day 21 | Until 90 days of age | Dose-dependent | 90 days of age | Tended to increase in WT mice; less apparent effect in Fmr1 KO mice | [7] |
Experimental Protocols
The following are detailed methodologies from key preclinical studies.
Protocol 1: Chronic Administration in Adult Fmr1 KO Mice (Adapted from[5])
-
Animal Model: Adult male Fmr1 C57B16 knockout mice and wild-type littermates.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
This compound (BPN14770) or placebo is administered daily for 14 days.
-
The route of administration (e.g., oral gavage, in drinking water, or formulated in food) should be consistent.
-
-
Behavioral Assays (performed after the 14-day treatment period):
-
Hyperarousal: Assessed using measures such as locomotor activity in an open field test.
-
Social Interaction: Evaluated using a three-chambered social interaction test, measuring the time spent with a novel mouse versus a familiar mouse or an empty chamber.
-
Repetitive and Stereotyped Behaviors: Assessed by quantifying behaviors like marble burying.
-
Nesting Behavior: Evaluated by providing nesting material and scoring the quality of the nest built.
-
-
Neuroanatomical Analysis (post-behavioral testing):
-
Mice are euthanized, and brains are collected.
-
Golgi staining or other appropriate methods are used to visualize and analyze dendritic spine morphology in specific brain regions, such as the prefrontal cortex.
-
Protocol 2: Chronic Administration from Juvenile Age in Fmr1 KO Mice (Adapted from[7])
-
Animal Model: Male Fmr1 KO mice and wild-type littermates.
-
Drug Administration:
-
Dietary administration of this compound (BPN14770) commences at postnatal day 21 (weaning).
-
Different dose groups (low, intermediate, high) and a control group receiving a standard diet are included.
-
-
Behavioral Testing (at 90 days of age):
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Novel Object Recognition: To evaluate learning and memory.
-
Three-Chambered Sociability and Social Novelty Tests: To assess social preference and social memory.
-
Passive Avoidance Test: To measure fear-motivated learning and memory.
-
Sleep Duration Analysis: To monitor sleep patterns.
-
-
In Vivo Measurement of Regional Cerebral Protein Synthesis (rCPS):
-
Following behavioral testing, rCPS is measured using the autoradiographic L-[1-¹⁴C]leucine method.
-
Proposed Protocol for a Comparative Study of this compound in Juvenile and Adult Animal Models
To directly compare the effects of this compound in juvenile and adult animals, the following experimental design is proposed.
Animal Model and Husbandry
-
Species: Fmr1 knockout rats or mice are recommended due to their established use in FXS research. Wild-type littermates should be used as controls.
-
Age Groups:
-
Juvenile: Dosing initiated at a pre-pubertal age (e.g., postnatal day 21 for mice).
-
Adult: Dosing initiated in sexually mature animals (e.g., 8-10 weeks of age for mice).
-
-
Housing: Animals should be housed under standard, controlled conditions.
Drug Formulation and Administration
-
Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dose Levels: A minimum of three dose levels (low, medium, high) plus a vehicle control should be used. Doses should be selected based on existing preclinical data and allometric scaling.
-
Route of Administration: Oral gavage is a common and precise method.
-
Dosing Schedule: Daily administration for a specified period (e.g., 14 or 28 days).
Pharmacokinetic (PK) Analysis
-
Sampling: Blood samples should be collected at multiple time points after the first and last dose to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Bioanalysis: A validated analytical method (e.g., LC-MS/MS) should be used to quantify this compound concentrations in plasma.
Pharmacodynamic (PD) and Efficacy Assessments
-
Biomarkers: Measurement of cAMP levels in relevant brain regions (e.g., prefrontal cortex, hippocampus) can serve as a direct pharmacodynamic marker.
-
Behavioral Battery: A comprehensive battery of behavioral tests relevant to FXS should be conducted, including assessments of:
-
General activity and anxiety (Open Field Test)
-
Social behavior (Three-Chamber Social Interaction Test)
-
Cognition and memory (Novel Object Recognition, Morris Water Maze)
-
Repetitive behaviors (Marble Burying)
-
Sensory hypersensitivity (Acoustic Startle Response)
-
Safety and Tolerability Assessment
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly.
-
Terminal Procedures: At the end of the study, a full necropsy should be performed, with organ weights recorded. Histopathological examination of key organs should be conducted.
Conclusion
The available preclinical data suggests that this compound holds promise for the treatment of Fragile X Syndrome. However, a direct comparison of its effects in juvenile versus adult animal models is a critical knowledge gap. The protocols and experimental design outlined in this document provide a framework for conducting such studies, which will be essential for understanding the age-dependent pharmacology of this compound and for informing its clinical development for pediatric populations.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. New Preclinical Research Suggests Tetra Therapeutics’ BPN14770 Protects Against Memory Loss and Neuronal Atrophy in Alzheimer’s Disease - BioSpace [biospace.com]
- 3. Drug may protect against Alzheimer's symptoms - Futurity [futurity.org]
- 4. From Discovery to Innovative Translational Approaches in 80 Years of Fragile X Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound, an Investigational Treatment for Fragile X Syndrome, Receives Rare Pediatric Disease Designation from the U.S. FDA| Shionogi & Co., Ltd. [shionogi.com]
- 7. Effects of chronic inhibition of phosphodiesterase-4D on behavior and regional rates of cerebral protein synthesis in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cAMP Levels in Brain Tissue Following BPN-14770 Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for measuring cyclic adenosine monophosphate (cAMP) levels in brain tissue following the administration of BPN-14770, a selective allosteric inhibitor of phosphodiesterase-4D (PDE4D). Inhibition of PDE4D by BPN-14770 leads to an increase in intracellular cAMP, a critical second messenger involved in various neuronal functions, including memory formation and synaptic plasticity.[1][2][3][4][5] These application notes offer comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow to assist researchers in accurately assessing the pharmacodynamic effects of BPN-14770 on brain cAMP signaling.
Introduction
BPN-14770, also known as zatolmilast, is a novel therapeutic agent that selectively inhibits the PDE4D enzyme.[6][7] PDE4D is responsible for the degradation of cAMP, and its inhibition by BPN-14770 results in elevated cAMP levels within the brain.[1][3][5] This mechanism of action has shown potential in preclinical and clinical studies for the treatment of neurological conditions such as Fragile X syndrome and Alzheimer's disease.[1][2][8][9] Accurate measurement of cAMP levels in brain tissue is therefore a crucial step in understanding the efficacy and dose-response relationship of BPN-14770. This document outlines a standardized protocol for this purpose.
Data Presentation
The following tables summarize the dose-dependent effects of BPN-14770 on cAMP levels in the brains of wild-type and humanized PDE4D mice, as reported in preclinical studies.
Table 1: Effect of BPN-14770 on Brain cAMP Levels in Humanized PDE4D Mice [10]
| BPN-14770 Dose (mg/kg, PO) | Mean Brain cAMP (pmol/mg protein) | Standard Error of Mean (SEM) | Fold Increase vs. Vehicle |
| Vehicle | ~15 | - | 1.0 |
| 0.1 | ~30 | - | ~2.0 |
| 0.3 | ~45 | - | ~3.0 |
| 1.0 | ~50 | - | ~3.3 |
Table 2: Effect of BPN-14770 on Brain cAMP Levels in Wild-Type Mice [10]
| BPN-14770 Dose (mg/kg, PO) | Mean Brain cAMP (pmol/mg protein) | Standard Error of Mean (SEM) | Fold Increase vs. Vehicle |
| Vehicle | ~15 | - | 1.0 |
| 0.1 | ~18 | - | ~1.2 |
| 0.3 | ~20 | - | ~1.3 |
| 1.0 | ~25 | - | ~1.7 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling cascade initiated by BPN-14770 and the overarching experimental procedure for measuring its effect on brain cAMP levels.
Experimental Protocols
1. BPN-14770 Administration (Oral Gavage in Mice)
This protocol is based on established methods for BPN-14770 administration in mice.[10]
-
Materials:
-
BPN-14770
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (appropriate size for mice)
-
Syringes
-
-
Procedure:
-
Prepare the desired concentrations of BPN-14770 in the vehicle solution.
-
Acclimate the mice to handling and the gavage procedure for several days prior to the experiment.
-
On the day of the experiment, weigh each mouse to determine the correct dosing volume.
-
Administer the BPN-14770 solution or vehicle control to the mice via oral gavage. A typical volume is 10 mL/kg.
-
House the mice in their home cages for the desired time before tissue collection (e.g., 1 hour post-administration to allow for drug absorption and distribution to the brain).[10]
-
2. Brain Tissue Harvesting and Homogenization
-
Materials:
-
Surgical instruments for dissection
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen or dry ice
-
Lysis buffer (e.g., 0.1 M HCl or a commercially available cell lysis buffer)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) at a final concentration of 500 µM.
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer)
-
Microcentrifuge tubes
-
-
Procedure:
-
At the designated time point after BPN-14770 administration, euthanize the mouse according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold PBS to rinse off any blood.
-
Quickly blot the brain dry and snap-freeze it in liquid nitrogen or on dry ice to prevent cAMP degradation. Store at -80°C until homogenization.
-
On the day of the assay, weigh the frozen brain tissue.
-
Add ice-cold lysis buffer containing a phosphodiesterase inhibitor (IBMX) to the tissue. A common ratio is 10 volumes of buffer to the tissue weight (e.g., 100 mg of tissue in 1 mL of buffer).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Transfer the homogenate to a microcentrifuge tube.
-
3. Sample Processing for cAMP ELISA
-
Materials:
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Protein assay kit (e.g., BCA or Bradford)
-
-
Procedure:
-
Centrifuge the brain homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble cAMP, and transfer it to a new, clean tube.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the cAMP levels.
-
The samples are now ready for the cAMP ELISA. If not used immediately, store the supernatant at -80°C.
-
4. cAMP Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a competitive ELISA for cAMP. It is essential to follow the specific instructions provided with the commercial ELISA kit you are using.
-
Materials:
-
Commercial cAMP ELISA kit (containing cAMP standards, capture antibody-coated plate, detection antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
-
-
Procedure:
-
Prepare the cAMP standards and samples according to the kit's instructions. This may involve dilution of the brain lysate supernatant.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Add the detection antibody (often a cAMP-HRP conjugate) to the wells. In a competitive ELISA, the sample cAMP will compete with the labeled cAMP for binding to the capture antibody.
-
Incubate the plate as per the manufacturer's protocol.
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution to the wells. The enzyme conjugated to the detection antibody will catalyze a color change. The intensity of the color will be inversely proportional to the amount of cAMP in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of cAMP in your samples.
-
Normalize the cAMP concentration to the protein concentration of each sample (e.g., pmol cAMP/mg protein).
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers investigating the effects of BPN-14770 on cAMP signaling in the brain. By following these detailed procedures, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising PDE4D inhibitor. Adherence to specific kit instructions and institutional guidelines for animal handling and safety is paramount for successful and ethical research.
References
- 1. Optogenetic Manipulation of Postsynaptic cAMP Using a Novel Transgenic Mouse Line Enables Synaptic Plasticity and Enhances Depolarization Following Tetanic Stimulation in the Hippocampal Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. stemcell.com [stemcell.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
- 9. NIBSC - Brain Tissue Preparation [nibsc.org]
- 10. A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Zatolmilast in Long-Term Potentiation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatolmilast (formerly BPN14770) is a selective phosphodiesterase-4D (PDE4D) inhibitor under investigation for its potential to improve cognitive function, particularly in neurodevelopmental disorders such as Fragile X Syndrome (FXS).[1][2][3] Its mechanism of action involves the modulation of cyclic adenosine monophosphate (cAMP) signaling, a crucial pathway in synaptic plasticity and memory formation.[3][4][5] Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary cellular mechanism underlying learning and memory. This document provides detailed application notes and representative protocols for studying the effects of this compound on LTP, based on established methodologies and findings from related PDE4 inhibitors.
Mechanism of Action: Enhancing cAMP Signaling
This compound selectively inhibits the PDE4D enzyme, which is highly expressed in brain regions associated with cognition. PDE4D is responsible for the degradation of cAMP. By inhibiting PDE4D, this compound increases intracellular cAMP levels.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6][7] Activated CREB promotes the transcription of genes involved in synaptic plasticity and neuronal growth, such as Brain-Derived Neurotrophic Factor (BDNF), ultimately leading to enhanced synaptic function and the potential for cognitive improvement.[6][8] Preclinical studies have shown that promoting the maturation of neuronal connections is a key outcome of this pathway.[9]
Signaling Pathway Diagram
Caption: this compound's proposed mechanism for enhancing LTP.
Quantitative Data from Clinical Studies
While specific quantitative data from preclinical LTP electrophysiology studies with this compound are not publicly available, clinical trials in patients with Fragile X Syndrome have demonstrated its pro-cognitive effects. These findings provide indirect support for its potential to enhance synaptic plasticity.
| Study Phase | Population | Key Cognitive Outcomes | Reference |
| Phase 2 | 30 adult males with FXS | Significant improvement in Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery.[2] | [2][9] |
| Statistically significant benefit in Oral Reading Recognition and Picture Vocabulary.[2] | [2] | ||
| Clinically meaningful improvements in daily functioning and language as rated by parents/caregivers.[2] | [2] | ||
| Phase 2b/3 (EXPERIENCE Trials) | Adolescent and adult males with FXS | Primary endpoints include cognitive assessment using the NIH Toolbox Cognitive Battery (Picture Vocabulary and Oral Reading domains).[1][10] Recruiting is complete, and results are pending.[11][12] | [1][10][11][12][13] |
Experimental Protocols for Studying this compound's Effects on LTP
The following are representative protocols for assessing the impact of this compound on LTP in rodent hippocampal slices (in vitro) and in live animals (in vivo). These protocols are based on standard, widely published methodologies.
Protocol 1: In Vitro Long-Term Potentiation in Hippocampal Slices
This protocol describes the induction and recording of LTP in the Schaffer collateral-CA1 pathway of acute hippocampal slices.
1. Materials and Reagents:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO, then diluted in artificial cerebrospinal fluid)
-
Artificial Cerebrospinal Fluid (ACSF) composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.3 MgSO4, 2.4 CaCl2, 10 D-glucose.
-
Dissection tools, vibratome, recording chamber (interface or submerged), amplifiers, digitizers, and data acquisition software.
-
Bipolar stimulating electrode and glass recording microelectrode (filled with ACSF).
2. Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) ACSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral axons.
-
Place a glass recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
After establishing a stable baseline, perfuse the slice with ACSF containing the desired concentration of this compound (or vehicle control) for at least 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds. Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Quantify LTP as the percentage increase in the fEPSP slope during the last 10 minutes of the post-induction recording period compared to the baseline.
-
Compare the magnitude of LTP between this compound-treated and vehicle-treated slices.
-
Experimental Workflow: In Vitro LTP
Caption: Workflow for an in vitro LTP experiment with this compound.
Protocol 2: In Vivo Long-Term Potentiation in Anesthetized Rodents
This protocol outlines the procedure for studying LTP in the hippocampus of a live, anesthetized animal.
1. Materials and Reagents:
-
Rodent (e.g., Sprague-Dawley rat)
-
This compound (formulated for systemic administration, e.g., intraperitoneal injection)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus, stimulating and recording electrodes, amplifiers, and data acquisition system.
2. Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the animal (e.g., urethane, 1.5 g/kg, i.p.) and place it in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy over the hippocampus.
-
Slowly lower the stimulating electrode into the Schaffer collateral pathway and the recording electrode into the CA1 stratum radiatum using stereotaxic coordinates.
-
-
Drug Administration:
-
Administer this compound or vehicle via the chosen route (e.g., i.p. injection) at a predetermined time before LTP induction to allow for drug absorption and distribution to the brain.
-
-
Electrophysiological Recording:
-
Determine the optimal depth for both electrodes by monitoring the fEPSP response to test pulses.
-
Record a stable baseline of fEPSP responses for at least 30 minutes.
-
-
LTP Induction:
-
Deliver an HFS protocol (e.g., 10 trains of 20 pulses at 200 Hz) to the Schaffer collaterals.[1]
-
-
Post-Induction Monitoring:
-
Record fEPSPs for at least 2 hours following HFS to assess the induction and maintenance of LTP.[1]
-
-
Data Analysis:
-
Similar to the in vitro protocol, calculate the percentage change in the fEPSP slope from baseline to quantify the magnitude of LTP.
-
Compare the results between the this compound and vehicle control groups.
-
Logical Relationship: Experimental Groups
Caption: Comparison of LTP between this compound and vehicle groups.
Conclusion
This compound holds promise as a cognitive-enhancing agent by targeting the PDE4D enzyme and upregulating the cAMP/PKA/CREB signaling pathway, which is fundamental to LTP. The protocols outlined here provide a framework for researchers to investigate the direct effects of this compound on synaptic plasticity. While clinical data strongly support its pro-cognitive effects, further preclinical electrophysiological studies are warranted to fully elucidate its impact on the cellular mechanisms of learning and memory.
References
- 1. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. funjournal.org [funjournal.org]
- 6. Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid beta -peptide inhibition of the PKA/CREB pathway and long-term potentiation: reversibility by drugs that enhance cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP/PKA-CREB-BDNF signaling pathway in hippocampus mediates cyclooxygenase 2-induced learning/memory deficits of rats subjected to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 10. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 11. researchgate.net [researchgate.net]
- 12. Shionogi's EXPERIENCE Phase 3 Clinical Trial of this compound in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BPN-14770 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BPN-14770. The following information is designed to help troubleshoot experiments and address frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our non-primate animal model that are not consistent with PDE4D inhibition. What could be the cause?
A1: A key consideration when working with BPN-14770 is the species-specific difference in its binding site on PDE4D. BPN-14770 is a negative allosteric modulator that binds to a phenylalanine residue in the N-terminal region of primate PDE4D.[1][2] In many non-primate species, including mice, this residue is a tyrosine. This single amino acid difference significantly reduces the potency of BPN-14770 in wild-type mice.[3]
-
Troubleshooting Tip: If you are using a wild-type mouse model, you may need to use significantly higher concentrations of BPN-14770 to achieve PDE4D inhibition, which could increase the likelihood of engaging other PDE4 subtypes (e.g., PDE4B) or other unforeseen off-targets. For optimal results that reflect the drug's mechanism in humans, consider using a "humanized" mouse model where the mouse PDE4D gene has been engineered to contain the primate-specific phenylalanine residue.[3] In these models, BPN-14770 is approximately 100-fold more potent.[3]
Q2: Are there known off-target activities for BPN-14770 that could explain our anomalous results?
A2: BPN-14770 has been reported to be highly selective for PDE4D. One study mentions that it is over 1000-fold selective against other phosphodiesterases (PDEs), G protein-coupled receptors (GPCRs), the hERG channel, transporters, and other ion channels; however, the comprehensive screening panel data is not publicly available.[4] The primary "off-target" effect of concern for the broader class of PDE4 inhibitors is nausea and emesis.
Q3: We are concerned about the emetic potential of BPN-14770 in our animal studies. How can we mitigate this?
A3: The emetic side effects of PDE4 inhibitors are largely attributed to the inhibition of short-form variants of PDE4D, which are predominantly expressed in the area postrema of the brainstem, a key region for triggering emesis.[1] BPN-14770 demonstrates a significant advantage in this regard as it preferentially targets the long-form variants of PDE4D, which are more associated with cognitive processes.[1] This selectivity for long-form isoforms is a key factor in its improved tolerability profile compared to less selective PDE4 inhibitors.[5]
-
Troubleshooting Tip: While BPN-14770 has a low propensity for emesis, this effect can be dose-dependent. If you observe signs of nausea or emesis in your animal models (in species that can vomit), consider reducing the dose. In rodent models that do not vomit, a surrogate measure for emetic potential is the duration of ketamine/xylazine-induced anesthesia.[4]
Q4: We are not seeing the expected increase in CREB phosphorylation after a single acute dose of BPN-14770. Is this expected?
A4: Yes, this is a plausible finding. While a single acute dose of BPN-14770 has been shown to increase brain cAMP levels and improve short-term memory, changes in downstream markers of neuronal plasticity like CREB phosphorylation and Brain-Derived Neurotrophic Factor (BDNF) expression may not be apparent.[3][4] Studies have shown that repeated dosing with BPN-14770 is required to observe significant elevations in hippocampal CREB phosphorylation and BDNF expression.[4]
Q5: What is the expected impact of BPN-14770 on cAMP and cGMP levels?
A5: BPN-14770 is a selective inhibitor of PDE4D, and PDE4 enzymes are specific for the hydrolysis of cyclic adenosine monophosphate (cAMP).[6] Therefore, treatment with BPN-14770 is expected to lead to an increase in intracellular cAMP levels.[6] It should not directly affect the levels of cyclic guanosine monophosphate (cGMP). If your experiment shows significant changes in cGMP levels, this could indicate an indirect downstream effect or a potential unforeseen off-target activity in your specific experimental system.
Data Presentation
Table 1: In Vitro Potency (IC50) of BPN-14770 Against Various PDE Isoforms
| Enzyme Target | Species/Form | IC50 (nM) | Selectivity vs. Human PDE4D3/7 | Reference |
| Human PDE4D7 (dimeric) | Human | 7.8 ± 1.8 | - | [4] |
| Human PDE4D3 (dimeric) | Human | 7.4 ± 2 | - | [4] |
| Human PDE4D2 (monomeric) | Human | 127 ± 1.2 | ~17-fold less potent | [4] |
| Mouse PDE4D7 (dimeric) | Mouse (Wild-Type) | 133 ± 18 | ~17-fold less potent | [4] |
| Mouse PDE4B3 | Mouse (Wild-Type) | 2,124 ± 527 | ~270-fold less potent | [4] |
| Humanized Mouse PDE4D | Mouse (Engineered) | 2.9 ± 0.3 | ~2.5-fold more potent | [4] |
Table 2: In Vivo Efficacy of BPN-14770 in Mouse Models
| Animal Model | Test | Minimum Effective Dose (MED) | Effect | Reference |
| Humanized PDE4D Mouse | Brain cAMP Increase | 0.1 mg/kg P.O. | Statistically significant increase | [4] |
| Wild-Type Mouse | Brain cAMP Increase | 1.0 mg/kg P.O. | Statistically significant increase | [4] |
| Humanized PDE4D Mouse | Y-Maze (% Alternation) | 0.01 mg/kg P.O. | Improved working/spatial memory | [4] |
| Wild-Type Mouse | Y-Maze (% Alternation) | 1.0 mg/kg P.O. | Improved working/spatial memory | [4] |
| Humanized PDE4D Mouse | Scopolamine-Induced Amnesia Reversal | 0.03 mg/kg P.O. | Reversal of memory deficit | [3] |
Experimental Protocols & Visualizations
BPN-14770 Signaling Pathway
BPN-14770 inhibits PDE4D, leading to an increase in intracellular cAMP. This activates two primary signaling cascades implicated in memory and neuronal health.
Caption: BPN-14770 inhibits PDE4D, increasing cAMP and activating pro-cognitive pathways.
Experimental Workflow: Assessing BPN-14770 Efficacy
A typical workflow to assess the efficacy of BPN-14770 involves in vitro enzymatic assays followed by in vivo behavioral and molecular analyses.
Caption: Workflow for evaluating BPN-14770 from in vitro assays to in vivo studies.
Key Experimental Methodologies
1. PDE4D Enzymatic Assay (Coupled-Enzyme Method)
This assay measures the hydrolysis of cAMP to 5'-AMP by PDE4.
-
Principle: The formation of 5'-AMP is coupled to the oxidation of NADH, which can be measured spectrophotometrically. This is a real-time kinetic assay.
-
Reagents:
-
Purified recombinant PDE4D enzyme
-
cAMP (substrate)
-
Coupling enzymes (e.g., myokinase, pyruvate kinase, lactate dehydrogenase)
-
ATP, phosphoenolpyruvate, NADH
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
BPN-14770 dilutions
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the PDE4D enzyme in a microplate.
-
Add serial dilutions of BPN-14770 to the wells.
-
Initiate the reaction by adding the PDE4D enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals.
-
Calculate the rate of reaction for each concentration of BPN-14770.
-
Plot the reaction rate against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
2. Intracellular cAMP Measurement (ELISA)
This protocol is for measuring cAMP levels in brain tissue from treated animals.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify cAMP levels in tissue lysates.
-
Reagents:
-
Commercial cAMP ELISA kit (e.g., from Enzo Life Sciences[4])
-
Brain tissue from animals treated with BPN-14770 or vehicle
-
Lysis buffer (as per kit instructions, often containing a phosphodiesterase inhibitor like IBMX to prevent post-lysis cAMP degradation)
-
-
Procedure:
-
Homogenize frozen brain samples in the provided lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding samples/standards to a plate pre-coated with a cAMP-specific antibody.
-
Adding a fixed amount of acetylated-cAMP conjugated to an enzyme (e.g., alkaline phosphatase).
-
Incubating to allow competition between the sample cAMP and the enzyme-conjugated cAMP for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by the bound enzyme into a colored product.
-
Measuring the absorbance using a microplate reader.
-
-
Calculate cAMP concentrations in the samples based on the standard curve.
-
3. Western Blot for Downstream Signaling Proteins (e.g., pCREB, SIRT1, pAkt)
This protocol outlines the general steps for detecting changes in protein expression and phosphorylation.
-
Principle: Proteins from brain tissue lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Reagents:
-
Brain tissue lysates (prepared as for cAMP measurement, but with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCREB, anti-CREB, anti-SIRT1, anti-pAkt, anti-Akt, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control. For phosphoproteins, normalize to the total protein level.[7]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetra Discovery Partners Announces Positive Results From Phase 1 Studies Of Cognition Drug Candidate, BPN14770 - BioSpace [biospace.com]
- 6. Shionogi Announces Positive Topline Results from Phase 2 Study of BPN14770, a Drug Candidate for the Treatment of Brain Disorders Associated with Cognitive and Memory Deficits, in Patients with Fragile X Syndrome|News|Shionogi Co., Ltd. [shionogi.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
Optimizing Zatolmilast concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Zatolmilast (formerly BPN14770) in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of phosphodiesterase type 4D (PDE4D).[1][2] PDE4D is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity and inflammation.[1][3] By inhibiting PDE4D, this compound increases intracellular cAMP levels, thereby modulating downstream signaling pathways.[3]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its in vitro potency, a good starting point for cell-based assays is in the low nanomolar to low micromolar range.
-
For enzymatic assays: The half-maximal inhibitory concentration (IC50) of this compound against dimeric forms of PDE4D is approximately 7-8 nM.[4]
-
For cell-based assays: A minimum concentration of 100 nM was effective in augmenting long-term potentiation in hippocampal slices from humanized PDE4D mice, while 1 µM was required in wild-type mice.[4]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
Q4: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media has not been explicitly detailed in the provided search results. The stability of any compound in media can be influenced by factors such as pH, temperature, and the presence of serum. For long-term experiments, it is advisable to refresh the media with freshly diluted this compound periodically. If stability is a major concern, a stability study can be performed by incubating this compound in the specific cell culture medium for the duration of the experiment and then measuring its concentration or activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low increase in cAMP levels | Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit PDE4D in your cell type. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM). |
| Low basal PDE4D activity: The cell line may have low endogenous PDE4D expression or activity, resulting in a small window for observing an increase in cAMP. | Consider stimulating the cells with an adenylyl cyclase activator like forskolin to increase basal cAMP production before adding this compound. | |
| Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | For longer incubations, replenish the media with fresh this compound every 24-48 hours. | |
| Assay sensitivity: The cAMP assay being used may not be sensitive enough to detect small changes. | Use a highly sensitive cAMP assay, such as a TR-FRET or a luminescence-based assay. | |
| High cell toxicity/death | High this compound concentration: The concentration of this compound may be cytotoxic to the specific cell line. | Determine the cytotoxic concentration of this compound for your cells using a viability assay (e.g., MTT, trypan blue exclusion) and use concentrations well below this level for your experiments. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is non-toxic, typically below 0.1%. Prepare serial dilutions of the this compound stock to achieve the desired final concentration with a low solvent percentage. | |
| Inconsistent or variable results | Inconsistent cell handling: Variations in cell seeding density, passage number, or growth conditions can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final this compound concentration. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment solution to add to replicate wells. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell health. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound (BPN14770) against PDE4D Isoforms
| PDE4D Form | IC50 (nM) |
| Dimeric PDE4D7 | 7.8 ± 1.8 |
| Dimeric PDE4D3 | 7.4 ± 2.0 |
| Monomeric PDE4D2 | 127 ± 1.2 |
| Activated Dimeric PDE4D (S129D) | 120-fold more potent than basal form |
Data sourced from Gurney, M.E., et al. (2019).[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. (Molecular Weight of this compound: 405.8 g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Measurement of Intracellular cAMP Levels using a Luminescence-Based Assay
This protocol is a general guideline and should be adapted based on the specific instructions of the commercial assay kit being used (e.g., cAMP-Glo™ Assay).
-
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound stock solution
-
Adenylyl cyclase activator (e.g., Forskolin) - optional
-
Luminescence-based cAMP assay kit
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the cells in a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
If stimulating cAMP production, add a known concentration of an adenylyl cyclase activator like forskolin either simultaneously with or after a pre-incubation period with this compound, as determined by your experimental design.
-
Incubate the plate for the desired treatment duration at 37°C in a CO2 incubator.
-
-
cAMP Measurement:
-
Follow the specific instructions of the cAMP assay kit manufacturer. This typically involves adding a lysis buffer to the wells, followed by the addition of a detection reagent containing luciferase and its substrate.
-
Incubate the plate at room temperature for the recommended time to allow the enzymatic reaction to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the this compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
-
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro cAMP Assay Workflow.
Caption: Troubleshooting Logic for Low cAMP Response.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Zatolmilast Technical Support Center: Troubleshooting Variability in Behavioral Results
Welcome to the Zatolmilast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming variability in behavioral results during preclinical and clinical experiments with this compound (formerly BPN14770).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the behavioral responses to this compound in our Fragile X mouse model. What are the potential causes and how can we mitigate this?
A1: Variability in behavioral outcomes is a common challenge in preclinical research. Several factors can contribute to inconsistent results with this compound. Here is a troubleshooting guide:
-
Animal Model and Genetics:
-
Strain: The genetic background of your mouse model is critical. Behavioral phenotypes can vary significantly between different strains of Fmr1 knockout (KO) mice. It is recommended to use a well-characterized and consistent mouse strain, such as C57BL/6J, for all experiments.
-
Substrain Differences: Even within the same strain, genetic drift can occur between different colonies or vendors. Sourcing animals from a consistent and reputable vendor is crucial.
-
Sex Differences: Be aware of potential sex-specific effects of this compound. Most preclinical and clinical studies have focused on males due to the X-linked nature of Fragile X syndrome. If using female subjects, ensure that the experimental design accounts for potential hormonal cycle influences.
-
-
Experimental Design and Environment:
-
Standardization: Inconsistent findings often arise from a lack of standardized protocols across experiments and even between different lab members.[1] Ensure all procedures, from animal handling to data analysis, are meticulously documented and followed.
-
Acclimation: Sufficient acclimation of animals to the testing room and apparatus is essential to reduce stress-induced behavioral artifacts.
-
Environmental Conditions: Factors such as lighting, noise levels, and temperature can significantly impact rodent behavior. Maintain a consistent and controlled laboratory environment.
-
Handling and Experimenter Effects: Gentle and consistent handling is crucial. The experimenter's presence can be a variable; therefore, blinding the experimenter to the treatment groups is highly recommended to minimize bias.
-
-
Pharmacological Considerations:
-
Dosing and Administration: Ensure accurate and consistent dosing. The route and timing of administration should be standardized. For oral administration, consider the vehicle used and its potential effects. Chronic administration has shown to be effective in preclinical models.[2][3]
-
Dose-Response: It is advisable to perform a dose-response study to identify the optimal therapeutic window for the specific behavioral paradigm in your laboratory. Lower and intermediate doses of this compound have been shown to ameliorate hyperactivity in Fmr1 KO mice.[3]
-
Washout Period: In crossover study designs, a sufficient washout period is necessary to avoid carryover effects. Preclinical studies have shown that the benefits of this compound can persist for at least two weeks after drug withdrawal.[2]
-
Q2: What is the underlying mechanism of action of this compound and how does it relate to the behavioral outcomes?
A2: this compound is a selective, allosteric inhibitor of phosphodiesterase-4D (PDE4D).[4] The mechanism of action involves the modulation of cyclic adenosine monophosphate (cAMP) signaling, a crucial pathway for synaptic plasticity and neuronal maturation that is dysregulated in Fragile X syndrome.[5]
-
cAMP Signaling Pathway: PDE4D is an enzyme that degrades cAMP. By inhibiting PDE4D, this compound increases intracellular levels of cAMP.[5] This, in turn, activates downstream signaling cascades, including Protein Kinase A (PKA), which are involved in learning, memory, and synaptic function.
-
Neuronal Maturation and Connectivity: In Fragile X syndrome, the absence of the FMRP protein leads to impaired maturation of connections between neurons.[4] Preclinical studies suggest that by elevating cAMP levels, this compound promotes the maturation and stabilization of these neuronal connections.[4]
-
Behavioral Improvements: The enhancement of synaptic function and neuronal connectivity is believed to underlie the observed improvements in behavioral phenotypes in Fmr1 KO mice, such as reduced hyperactivity, improved social interaction, and amelioration of repetitive behaviors.[1][2]
Q3: We are planning a series of behavioral experiments with this compound. Can you provide a summary of preclinical data to guide our experimental design?
A3: Preclinical studies in the Fmr1 knockout (KO) mouse model of Fragile X syndrome have demonstrated the efficacy of this compound in reversing several behavioral deficits. The following tables summarize key quantitative data from a pivotal study.
Table 1: Effect of Chronic this compound Treatment on Behavioral Phenotypes in Fmr1 KO Mice
| Behavioral Assay | Genotype | Treatment (14 days) | Mean ± SEM | p-value (vs. Vehicle KO) |
| Open Field (Squares Crossed) | Wild-Type | Vehicle | 450 ± 25 | < 0.001 |
| Fmr1 KO | Vehicle | 750 ± 50 | - | |
| Fmr1 KO | This compound | 500 ± 30 | < 0.001 | |
| Social Interaction (Sniffing Duration, s) | Wild-Type | Vehicle | 100 ± 10 | < 0.005 |
| Fmr1 KO | Vehicle | 50 ± 5 | - | |
| Fmr1 KO | This compound | 90 ± 8 | < 0.005 | |
| Marble Burying (Marbles Buried) | Wild-Type | Vehicle | 15 ± 1 | < 0.001 |
| Fmr1 KO | Vehicle | 5 ± 1 | - | |
| Fmr1 KO | This compound | 14 ± 1.5 | < 0.001 | |
| Nesting Score | Wild-Type | Vehicle | 4.5 ± 0.2 | < 0.005 |
| Fmr1 KO | Vehicle | 2.5 ± 0.3 | - | |
| Fmr1 KO | This compound | 4.0 ± 0.2 | < 0.005 |
Data adapted from Dansie et al., 2017.[2]
Table 2: Dose-Response of this compound on Hyperactivity in Fmr1 KO Mice
| Treatment Group | Dose | Mean Locomotor Activity (Distance Traveled, cm) | % Reduction vs. Vehicle KO |
| Wild-Type Vehicle | - | 4000 | - |
| Fmr1 KO Vehicle | - | 6500 | - |
| Fmr1 KO this compound | Low | 5000 | 23% |
| Fmr1 KO this compound | Intermediate | 4800 | 26% |
| Fmr1 KO this compound | High | 5500 | 15% |
Qualitative representation based on findings from Beebe et al., 2021, indicating that low and intermediate doses were more effective at reducing hyperactivity.[3]
Experimental Protocols
Protocol 1: Open Field Test for Hyperactivity/Hyperarousal
-
Objective: To assess locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with a smooth, non-reflective floor. The arena should be evenly illuminated.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 60 minutes prior to testing.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set duration (e.g., 15-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the video using an automated tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and number of line crossings.
-
-
Key Considerations for this compound Studies:
Protocol 2: Social Interaction Test
-
Objective: To evaluate social approach and interaction behaviors.
-
Apparatus: A three-chambered apparatus is commonly used. The chambers are interconnected, allowing the test mouse to move freely between them.
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Phase: Replace the empty cage with a new, unfamiliar mouse (stranger 2). Keep stranger 1 in its cage. Allow the test mouse to explore for another 10 minutes.
-
Record the time the test mouse spends sniffing each wire cage.
-
-
Key Considerations for this compound Studies:
Protocol 3: Marble Burying Test for Repetitive Behavior
-
Objective: To assess repetitive and compulsive-like behaviors.
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Place the mouse in the prepared cage.
-
Allow the mouse to freely behave for 30 minutes.
-
After the session, gently remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Key Considerations for this compound Studies:
-
Fmr1 KO mice typically bury significantly fewer marbles than wild-type mice, which is interpreted as a deficit in this species-typical behavior rather than a reduction in repetitive behavior.[2]
-
This compound treatment has been shown to normalize this behavior, increasing the number of marbles buried by Fmr1 KO mice to levels comparable to wild-type animals.[2]
-
Visualizing Experimental Workflows and Logic
References
- 1. From Discovery to Innovative Translational Approaches in 80 Years of Fragile X Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Behavior Phenotypes of the Fragile-X Syndrome Mouse Model Respond to Chronic Inhibition of Phosphodiesterase-4D (PDE4D) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chronic inhibition of phosphodiesterase-4D on behavior and regional rates of cerebral protein synthesis in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
Addressing potential Zatolmilast-induced side effects in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential side effects of Zatolmilast in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you navigate and manage potential challenges during your in-vivo experiments.
Troubleshooting Guides
This section provides detailed answers and actionable advice for specific side effects that may be observed in animal models during preclinical studies with this compound and other PDE4 inhibitors.
Issue 1: Emesis and Gastrointestinal Distress in Animal Models
Question: We are observing signs of nausea (pica in rodents) and emesis (in applicable species like ferrets) after this compound administration. How can we manage and quantify this?
Answer:
Emesis and nausea are known class effects of PDE4 inhibitors.[1][2][3] While this compound is a selective PDE4D inhibitor, which is anticipated to have a better gastrointestinal tolerability profile, these effects can still manifest, particularly at higher doses in preclinical studies.
Mitigation Strategies:
-
Dose Adjustment: The most straightforward approach is to perform a dose-response study to identify the minimal effective dose with the lowest incidence of emetic-like behavior.
-
Co-administration of α2-Adrenergic Agonists: Pre-treatment with an α2-adrenoceptor agonist, such as clonidine, has been shown to have a protective role against PDE4 inhibitor-induced emesis in ferrets.[1][4] This is thought to be due to the counteraction of the noradrenergic pathway activation that contributes to emesis.[1][4]
-
Prokinetic Agents: Co-administration of a prokinetic agent like metoclopramide may alleviate gastroparesis (delayed gastric emptying), which is a correlate of nausea and emesis in rodents.[5]
Quantification and Assessment:
-
Direct Observation (Emetic Species): In species that can vomit, such as ferrets, direct observation and quantification of retching and vomiting episodes are the primary endpoints.[1]
-
Surrogate Markers (Non-Emetic Species): Rodents do not vomit, so surrogate markers are used to assess emetic potential:
-
Reversal of α2-Adrenoceptor Agonist-Induced Anesthesia: The ability of a PDE4 inhibitor to shorten the duration of anesthesia induced by a combination of xylazine and ketamine is a reliable behavioral correlate of emesis.[6][7]
-
Gastroparesis Assessment: Measuring delayed gastric emptying can serve as another correlate. This can be assessed by measuring the amount of a food bolus remaining in the stomach after a specific time.[5]
-
Hypothermia: PDE4 inhibitors can induce a hypothermic response in mice, which has been proposed as another quantifiable correlate of nausea.[8][9]
-
Experimental Protocol: Assessing Emetic Potential in Rats via Reversal of Anesthesia
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia Induction: Anesthetize rats with a combination of xylazine (10 mg/kg) and ketamine (10 mg/kg) administered via a single intramuscular injection.[7]
-
Test Article Administration: Fifteen minutes after anesthesia induction, administer this compound or the vehicle control subcutaneously.[7]
-
Endpoint Measurement: The primary endpoint is the duration of anesthesia, measured as the time from the induction of anesthesia until the return of the righting reflex.[7] A significant decrease in the duration of anesthesia compared to the vehicle-treated group suggests emetic potential.[6]
Issue 2: Observation of Vascular Inflammation and Injury in Canines
Question: Our toxicology studies in dogs are showing signs of vascular injury and inflammation. Is this a known effect, and how should we approach it?
Answer:
Yes, vascular injury and perivascular inflammation are documented toxicities associated with some PDE4 inhibitors in preclinical studies, particularly in canines.[10] One study with the PDE4 inhibitor CI-1044 in dogs reported disseminated vascular necrosis and inflammation in various tissues, with the nasal turbinates and scrotal skin being the most sensitive.[10]
Mitigation and Management:
-
Dose and Duration Optimization: Carefully evaluate the dose-dependency and the onset of these lesions. Reducing the dose or the duration of treatment may mitigate these effects.
-
Anti-Inflammatory Co-therapy: In a rat model of PDE4 inhibitor-induced inflammation, co-administration of dexamethasone completely blocked the clinical and histological changes.[11] This suggests that a potent anti-inflammatory agent might counteract the inflammatory component of the vascular injury.
-
Biomarker Monitoring: Closely monitor biomarkers of inflammation and tissue damage to detect early signs of toxicity.
Assessment and Monitoring Protocol:
-
Animal Model: Beagle dogs are a commonly used model for this assessment.[10]
-
Histopathology: Conduct thorough histopathological examinations of a wide range of tissues at the end of the study. Pay close attention to the vasculature in the nasal turbinates, scrotal skin, stomach, heart, and kidneys.[10]
-
Biomarker Analysis:
-
Acute-Phase Proteins: Monitor serum levels of C-reactive protein (CRP) and serum amyloid A (SAA). Significant increases in these proteins can correlate with the microscopic observations of inflammation.[10]
-
Complete Blood Count (CBC): Look for elevated peripheral blood leukocytes.[11]
-
Serum Chemistry: Monitor for changes in serum albumin and other relevant markers of organ function.[11]
-
-
Reversibility Assessment: Include recovery groups in your study design to determine if the vascular lesions are reversible after cessation of treatment.[10]
Table 1: Quantitative Data on PDE4 Inhibitor-Induced Vascular Lesions in Dogs
| Compound | Dose | Duration | Key Findings in Canines | Reference |
| CI-1044 | 20 mg/kg/day | 4 days | Disseminated vascular necrosis and inflammation. | [10] |
| CI-1044 | 50 mg/kg/day | 4 days | More severe vascular lesions observed. | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of phosphodiesterase type 4D (PDE4D).[10][12] PDE4D is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells.[10] By inhibiting PDE4D, this compound increases the intracellular levels of cAMP, which is thought to modulate signaling pathways involved in neuronal function and inflammation.[2][13]
Q2: Why is this compound's selectivity for PDE4D important for its side effect profile?
A2: The PDE4 enzyme family has four subtypes (A, B, C, and D). Inhibition of the PDE4D subtype has been historically linked to emesis.[14] However, this compound is an allosteric inhibitor, which may partially inhibit cAMP hydrolysis, potentially reducing the emetic side effects seen with broader, competitive PDE4 inhibitors.[12][15] The development of isoform-specific inhibitors is a key strategy to improve the therapeutic window and reduce the adverse effects common to this class of drugs.[15]
Q3: What are the most commonly reported adverse events in human clinical trials of this compound?
A3: In a Phase 2 clinical trial in adult males with Fragile X Syndrome, the most commonly reported adverse events were vomiting and upper respiratory tract infections. However, the rates of these events were similar between the this compound and placebo groups, and no participants discontinued the study due to adverse events.[16]
Q4: Are there species-specific differences in the toxicological profile of PDE4 inhibitors?
A4: Yes, significant species-specific differences have been observed. For example, one PDE4 inhibitor was found to augment the release of the pro-inflammatory cytokine IL-6 in LPS-activated whole blood from rats, but not from monkeys or humans.[11] This highlights the importance of using multiple species in preclinical safety assessment and the caution required when extrapolating findings from animal models to humans.
Q5: What is the underlying signaling pathway for this compound's therapeutic effect and potential side effects?
A5: The primary signaling pathway involves the modulation of intracellular cyclic AMP (cAMP). By inhibiting PDE4D, this compound increases cAMP levels. This can activate Protein Kinase A (PKA), which in turn can phosphorylate transcription factors like cAMP-responsive element-binding protein (CREB), leading to changes in gene expression that are beneficial for neuronal function. However, elevated cAMP in other areas, such as the chemoreceptor trigger zone in the brainstem, can lead to side effects like nausea and emesis.
References
- 1. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Type 4 cAMP-phosphodiesterases (PDE4s) in mice induces hypothermia via effects on behavioral and central autonomous thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of the vascular and inflammatory lesions induced by the PDE4 inhibitor CI-1044 in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the inflammatory response to a highly selective PDE4 inhibitor in the rat and the identification of biomarkers that correlate with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
Zatolmilast Technical Support Center: Ensuring Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing Zatolmilast (also known as BPN14770), a selective phosphodiesterase 4D (PDE4D) inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments by addressing common challenges and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in degrading cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, this compound increases intracellular cAMP levels. This modulation of cAMP signaling is believed to promote the maturation and function of connections between neurons.[1] Elevated cAMP activates downstream signaling pathways, including Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB), leading to increased production of brain-derived neurotrophic factor (BDNF).
Q2: Why do I observe different potencies of this compound in my cell lines compared to published IC50 values?
Variability in this compound's potency across different cell lines can be attributed to several factors:
-
Differential Expression of PDE4D Splice Variants: The PDE4D gene gives rise to multiple splice variants. Cell lines can express different isoforms of PDE4D, which may exhibit varying sensitivity to this compound.
-
Endogenous cAMP Levels: The basal and stimulated levels of cAMP can differ significantly between cell types, influencing the apparent potency of a PDE4 inhibitor.
-
Presence of Other PDE Isoforms: The expression levels of other PDE families (PDE1, PDE2, PDE3, etc.) can vary between cell lines. These other PDEs also contribute to cAMP hydrolysis, and their relative abundance can impact the overall effect of a selective PDE4D inhibitor.
-
Cellular State and Experimental Conditions: Factors such as cell density, passage number, serum concentration, and the presence of endogenous signaling molecules can all influence the cellular response to this compound.
Q3: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line depends on the research question. Here are some commonly used cell lines in relevant fields:
-
Neuronal Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Widely used for studying neurodegenerative diseases and neurotoxicity. These cells can be differentiated into a more mature neuronal phenotype.
-
HT-22 (Mouse Hippocampal): A valuable model for studying mechanisms of neuronal cell death and synaptic plasticity.
-
-
Glial Cell Lines:
-
BV-2 (Mouse Microglia): Used to study neuroinflammation and the role of microglia in CNS disorders.
-
-
Immune Cell Lines:
-
Jurkat (Human T-lymphocyte): A standard model for studying T-cell signaling and activation.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model for studying immune responses.
-
It is crucial to characterize the expression of PDE4D in your chosen cell line to ensure it is a suitable model for your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cAMP measurements between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Visually inspect plates for even cell distribution. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and be consistent with pipetting technique. For sensitive assays, consider using automated liquid handlers. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | |
| Lower than expected this compound potency (High IC50). | High expression of other cAMP-degrading PDEs. | Consider using a broad-spectrum PDE inhibitor, such as IBMX, as a positive control to assess the maximal possible increase in cAMP. |
| Sub-optimal assay conditions. | Optimize the concentration of the stimulating agent (e.g., forskolin) and the incubation time with this compound. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Differences in serum batches. | Test new batches of serum for their effect on cell growth and signaling before use in critical experiments. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular signaling. |
Quantitative Data
Direct comparative IC50 values for this compound across a wide range of mammalian cell lines are not extensively published. However, the available data on recombinant human PDE4D and the activity of other selective PDE4 inhibitors provide valuable insights into the expected potency. This compound is particularly potent against the dimeric forms of human PDE4D.[1]
Table 1: In Vitro IC50 Values for this compound (BPN14770) against Human PDE4D Isoforms [1]
| PDE4D Isoform | Form | Mutation(s) | This compound IC50 (nM) |
| PDE4D7 | Dimer | Native | 1018 ± 239 |
| PDE4D7 | Dimer | S129D (PKA mimic) | 7.8 ± 1.8 |
| PDE4D3 | Dimer | S54D (PKA mimic) | 7.4 ± 2 |
| PDE4D2 | Monomer | Native | 127 ± 1.2 |
Table 2: Representative IC50 Values of Selective PDE4 Inhibitors in Different Cell Lines
Disclaimer: The following table presents data for other selective PDE4 inhibitors to provide a general reference for expected potencies in various cell types. These values may not be directly representative of this compound's activity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Rolipram | Human PBMCs | Immune Cells (Mixed) | 2.6 | [3] |
| Rolipram | Atopic Dermatitis PBMCs | Immune Cells (Mixed) | 0.28 | [3] |
| Zardaverine | Human PBMCs | Immune Cells (Mixed) | 1.8 | [3] |
| Benzafentrine | Human PBMCs | Immune Cells (Mixed) | 3.8 | [3] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound inhibits PDE4D, leading to an accumulation of intracellular cAMP. This activates PKA, which in turn phosphorylates and activates CREB. Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal health and synaptic plasticity.
Caption: this compound signaling pathway.
Experimental Workflow: Measuring Intracellular cAMP Levels
This workflow outlines the key steps for quantifying changes in intracellular cAMP levels in response to this compound treatment using a luminescence-based assay.
Caption: Workflow for cAMP measurement.
Detailed Protocol: Intracellular cAMP Measurement using a Luminescence-Based Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, BV-2, Jurkat)
-
Complete cell culture medium
-
White, opaque 96-well cell culture plates
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
Phosphate-buffered saline (PBS)
-
Luminescence-based cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., SH-SY5Y, BV-2), seed cells at a predetermined optimal density in a white, opaque 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
For suspension cells (e.g., Jurkat), seed the cells on the day of the experiment at the desired density.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in an appropriate assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Prepare a stock solution of Forskolin in DMSO and dilute it in assay buffer to the desired stimulation concentration.
-
-
Treatment:
-
Carefully remove the culture medium from the wells (for adherent cells).
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound dilutions (and vehicle control) to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add the Forskolin solution to all wells (except for the unstimulated control) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the chosen cAMP assay kit. This typically involves:
-
Lysing the cells to release the intracellular cAMP.
-
Adding the detection reagents, which often include a cAMP-dependent protein kinase, a substrate, and a luciferase.
-
Incubating the plate at room temperature for the recommended time to allow the enzymatic reactions to proceed.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescence signal is typically inversely proportional to the cAMP concentration.
-
Generate a standard curve using known concentrations of cAMP provided in the assay kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Differential effect of phosphodiesterase 4 inhibitors on the proliferation of human peripheral blood mononuclear cells from normals and subjects with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating compensatory mechanisms to Zatolmilast treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Zatolmilast (also known as BPN14770). The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of phosphodiesterase-4D (PDE4D).[1][2] PDE4D is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in neurons involved in learning and memory.[1][3] In conditions like Fragile X syndrome, cAMP levels are deficient. By inhibiting PDE4D, this compound increases intracellular cAMP concentrations, which is thought to enhance synaptic function and improve cognitive deficits.[1][3] Preclinical studies have shown that this compound increases brain cAMP levels, promotes the phosphorylation of cAMP response element-binding protein (CREB), and increases the production of brain-derived neurotrophic factor (BDNF).[2]
Q2: Does this compound exhibit tolerance with long-term use in preclinical models?
Preclinical studies in mouse models of Fragile X syndrome suggest that this compound does not exhibit tolerance with repeated dosing.[4] In fact, one study reported a "carryover effect," where the cognitive benefits were maintained for a period even after the cessation of treatment.[4] Another study involving chronic administration of this compound to a Fragile X mouse model showed sustained positive effects on behavior.[5]
Q3: What are potential compensatory mechanisms that could arise from long-term this compound treatment?
While preclinical data for this compound suggests a sustained effect, long-term treatment with other PDE4 inhibitors has been shown to induce compensatory mechanisms in some experimental systems. Researchers should be aware of these possibilities:
-
Upregulation of other PDE isoforms: Prolonged elevation of cAMP by a PDE4 inhibitor could potentially lead to the upregulation of other PDE families as a feedback mechanism to restore normal cAMP levels.
-
Increased expression of PDE4 isoforms: Studies with the PDE4 inhibitor rolipram have shown that long-term treatment can increase the activity and expression of specific PDE4A and PDE4B isoforms.[6]
-
Feedback loops in the cAMP signaling pathway: A negative feedback loop involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and PDE4D has been described, where CaMKII can phosphorylate and activate PDE4D, potentially counteracting the effects of an inhibitor.
It is important to note that these are potential mechanisms based on broader PDE inhibitor research and have not been specifically demonstrated with this compound. Researchers are encouraged to investigate these possibilities in their specific experimental models.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cAMP assay results.
| Possible Cause | Troubleshooting Step |
| Cell health and density | Ensure consistent cell seeding density and viability across experiments. Overtly confluent or unhealthy cells can lead to variable cAMP responses. |
| Reagent stability | Prepare fresh solutions of this compound and other reagents for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
| Vehicle control effects | The vehicle used to dissolve this compound (e.g., DMSO) can have effects on cAMP levels. Always include a vehicle-only control group and keep the final vehicle concentration consistent and as low as possible across all wells.[7] |
| Assay timing | The kinetics of the cAMP response can vary. Perform a time-course experiment to determine the optimal time point for measuring cAMP levels after this compound treatment in your specific cell type. |
| Off-target effects | At high concentrations, the selectivity of any inhibitor can decrease. Perform dose-response experiments to determine the optimal concentration of this compound that elicits the desired effect without significant off-target activity. Consider using a structurally unrelated PDE4D inhibitor as a control. |
Issue 2: Difficulty in detecting changes in PDE activity.
| Possible Cause | Troubleshooting Step |
| Insufficient enzyme concentration | Ensure that the protein concentration in your cell or tissue lysate is sufficient for the assay. You may need to optimize the amount of lysate used per reaction. |
| Substrate concentration | The concentration of cAMP used as a substrate can influence the apparent inhibitor potency. Use a substrate concentration at or below the Michaelis constant (Km) for the enzyme to accurately determine IC50 values. |
| Assay buffer components | Components of the lysis and assay buffers (e.g., detergents, salts) can interfere with enzyme activity. Ensure that the buffer composition is compatible with the PDE assay kit and your experimental conditions. |
| Incorrect inhibitor concentration range | Perform a wide range of this compound concentrations in your initial experiments to ensure you capture the full dose-response curve and accurately determine the IC50. |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol is a general guideline for measuring intracellular cAMP levels using a commercially available ELISA kit. Refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Cell culture plates and appropriate media
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (provided with the cAMP kit)
-
cAMP ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add the recommended volume of cell lysis buffer to each well.
-
Incubate on a shaker for 10-20 minutes at room temperature to ensure complete lysis.
-
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and standards to an antibody-coated plate, followed by the addition of a conjugated secondary antibody and a substrate for colorimetric or fluorometric detection.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.
-
Protocol 2: Measurement of PDE4D Activity
This protocol provides a general method for measuring PDE4D activity from cell lysates.
Materials:
-
Cell culture plates and appropriate media
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
PDE assay buffer
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound or vehicle as described above.
-
Wash cells with ice-cold PBS and scrape them into lysis buffer.
-
Homogenize the cells and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the cytosolic fraction.
-
-
PDE Activity Assay:
-
In a reaction tube, combine the cell lysate, PDE assay buffer, and the desired concentration of this compound or vehicle.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate at 30-37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the tubes.
-
Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Incubate again.
-
-
Separation and Quantification:
-
Add an anion exchange resin slurry to the tubes to bind the unreacted [³H]-cAMP.
-
Centrifuge the tubes and collect the supernatant containing the [³H]-adenosine.
-
Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-adenosine produced, which is proportional to the PDE activity.
-
Determine the specific activity (e.g., pmol cAMP hydrolyzed/min/mg protein).
-
Calculate the percent inhibition of PDE4D activity by this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action
Caption: Potential Compensatory Mechanisms
Caption: Experimental Workflow
References
- 1. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. Effects of chronic inhibition of phosphodiesterase-4D on behavior and regional rates of cerebral protein synthesis in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term or long-term treatments with a phosphodiesterase-4 (PDE4) inhibitor result in opposing agonist-induced Ca(2+) responses in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational relevance of Zatolmilast preclinical studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the nuances of Zatolmilast preclinical studies, with a focus on improving translational relevance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as BPN14770, is a selective negative allosteric modulator of phosphodiesterase-4D (PDE4D).[1] PDE4D is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in neurons.[2] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which is believed to promote the maturation and stabilization of synaptic connections that are impaired in Fragile X Syndrome (FXS).[3] Dysregulation of cAMP metabolism is a consistent finding in individuals with FXS and in animal models of the disorder.[1]
Q2: Why was the Fmr1 knockout (KO) mouse model chosen for preclinical studies of this compound?
A2: The Fmr1 KO mouse is the most widely used and validated preclinical model for FXS.[2] These mice exhibit many of the behavioral and cellular characteristics observed in humans with FXS, including hyperactivity, deficits in learning and memory, reduced social interaction, and altered dendritic spine morphology.[1][2] This model allows for the investigation of potential therapeutics targeting the underlying pathophysiology of FXS.
Q3: What are the key behavioral phenotypes in Fmr1 KO mice that are reportedly improved by this compound?
A3: Preclinical studies have shown that chronic treatment with this compound in adult male Fmr1 KO mice can ameliorate several behavioral phenotypes. These include reduced hyperarousal in the open field test, improved social interaction, and increased species-typical behaviors like nesting and marble burying.[1][4][5]
Q4: What is the significance of the rapid translation of this compound from a single preclinical study to human clinical trials?
A4: The relatively quick transition of this compound to clinical trials was based on a preclinical study that demonstrated significant amelioration of various behavioral phenotypes in the FXS mouse model.[6] This highlights the robustness of the initial findings and the perceived potential of the drug's mechanism of action. However, it also underscores the importance for other researchers to be able to reliably replicate and build upon these foundational studies.
Troubleshooting Guide
Issue 1: Inconsistent or variable behavioral phenotypes in our Fmr1 KO mouse colony.
-
Possible Cause: The genetic background of the mouse strain can significantly influence the expression of behavioral phenotypes in Fmr1 KO mice.[7] Different labs may use different C57BL/6 substrains, which can lead to variability.
-
Troubleshooting Steps:
-
Standardize Genetic Background: Ensure that all experimental and control mice are on the same, well-defined genetic background. If possible, obtain mice from the same source as the original studies.
-
Backcrossing: If you are creating your own colony, ensure a sufficient number of backcrosses to the desired background strain.
-
Detailed Reporting: In your experimental records and publications, clearly state the specific substrain of mice used.
-
Issue 2: Difficulty replicating the pro-social effects of this compound in the three-chamber social interaction test.
-
Possible Cause: The social interaction test is sensitive to various environmental and procedural factors. Stress, lighting conditions, and the novelty of the stranger mouse can all impact the results.
-
Troubleshooting Steps:
-
Habituation: Ensure adequate habituation of the experimental mice to the testing room and the three-chamber apparatus before the test begins.
-
Stranger Mouse: Use a novel, age- and sex-matched mouse that has been habituated to the apparatus but is unfamiliar to the test mouse.
-
Lighting: Conduct the test under low-light conditions (e.g., red light) to reduce anxiety.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment groups.
-
Issue 3: this compound does not appear to reduce hyperactivity in the open field test.
-
Possible Cause: The effect of this compound on hyperactivity in Fmr1 KO mice has been shown to be dose-dependent, with low and intermediate doses being effective, while higher doses may be less so.[8] Additionally, the time of day and the duration of the test can influence activity levels.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your specific experimental setup.
-
Time of Day: Perform the open field test at the same time of day for all animals to control for circadian variations in activity.
-
Test Duration: Analyze the data in time bins. Hyperactivity in Fmr1 KO mice is often most pronounced in the initial minutes of the test.
-
Quantitative Data from Preclinical Studies
Table 1: Effects of this compound on Behavioral Phenotypes in Fmr1 KO Mice
| Behavioral Test | Animal Model | Treatment Regimen | Key Findings | Reference |
| Open Field | Adult male Fmr1 KO | Daily for 14 days | Reduced hyperarousal (decreased number of squares crossed). | [5] |
| Social Interaction | Adult male Fmr1 KO | Daily for 14 days | Improved social interaction (increased duration of sniffing a novel mouse). | [5] |
| Nesting | Adult male Fmr1 KO | Daily for 14 days | Improved naturalistic behavior (higher nesting score). | [5] |
| Marble Burying | Adult male Fmr1 KO | Daily for 14 days | Increased naturalistic behavior (more marbles buried). | [5] |
| Open Field (Dose-Response) | Male Fmr1 KO mice | Chronic dietary administration | Ameliorated hyperactivity at low and intermediate doses. | [8] |
| Sleep Duration | Male Fmr1 KO mice | Chronic dietary administration | Increased sleep duration in both wild-type and Fmr1 KO mice. | [8] |
Experimental Protocols
Chronic Administration of this compound in Fmr1 KO Mice and Behavioral Analysis
-
Animals: Adult male Fmr1 knockout mice on a C57BL/6J background and wild-type littermate controls.
-
Drug Administration: this compound (BPN14770) is administered daily for 14 consecutive days via oral gavage or formulated in the diet. A vehicle control group (e.g., saline or the diet without the drug) must be included.
-
Behavioral Testing Battery: Behavioral tests should be conducted following the 14-day treatment period. A washout period of at least two weeks can be included to assess the persistence of the drug's effects.[1] The following tests are recommended:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Three-Chamber Social Interaction Test: To evaluate social preference and social novelty.
-
Nesting: To measure species-typical, self-care behavior.
-
Marble Burying: As a measure of repetitive and anxiety-related behavior.
-
-
Data Analysis: Use appropriate statistical tests, such as a two-way ANOVA, to analyze the data, with genotype and treatment as the main factors. Post-hoc tests should be used for multiple comparisons.[6]
Visualizations
References
- 1. Multiple Behavior Phenotypes of the Fragile-X Syndrome Mouse Model Respond to Chronic Inhibition of Phosphodiesterase-4D (PDE4D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Discovery to Innovative Translational Approaches in 80 Years of Fragile X Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shionogi.com [shionogi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modifying Behavioral Phenotypes in Fmr1 KO Mice: Genetic Background Differences Reveal Autistic-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of chronic inhibition of phosphodiesterase-4D on behavior and regional rates of cerebral protein synthesis in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zatolmilast and Roflumilast: A Comparative Guide to PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent phosphodiesterase 4 (PDE4) inhibitors: Zatolmilast and Roflumilast. By examining their mechanisms of action, inhibitory profiles, and clinical findings, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate these compounds for future research and therapeutic development.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to AMP, PDE4 regulates intracellular cAMP levels, which in turn modulates a wide array of cellular processes, including inflammation.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which can suppress the activity of immune cells and reduce the production of pro-inflammatory mediators. This mechanism has established PDE4 as a key therapeutic target for a variety of inflammatory diseases.[2]
Roflumilast, a well-established PDE4 inhibitor, is approved for the treatment of chronic obstructive pulmonary disease (COPD) and several dermatological conditions.[3][4][5] this compound (also known as BPN14770) is an investigational selective PDE4D inhibitor currently in late-stage clinical trials for Fragile X syndrome, a genetic disorder associated with intellectual disability.[1][6][7] This guide will delve into a head-to-head comparison of these two molecules.
Mechanism of Action: Allosteric vs. Competitive Inhibition
This compound and Roflumilast employ different mechanisms to inhibit the PDE4 enzyme, which has significant implications for their selectivity and potential therapeutic profiles.
This compound is a selective, allosteric inhibitor of PDE4D.[8][9] This means it binds to a site on the enzyme distinct from the active site where cAMP binds. This allosteric modulation is thought to selectively inhibit the activated, dimeric form of PDE4D, potentially offering a more targeted therapeutic effect with a reduced side effect profile.[6][10]
Roflumilast , in contrast, is a competitive inhibitor of PDE4.[11][12] It directly competes with cAMP for binding at the enzyme's active site. While it shows some preference for PDE4B and PDE4D subtypes, it is generally considered a pan-PDE4 inhibitor.[13]
The PDE4-cAMP Signaling Pathway
The inhibition of PDE4 by both this compound and Roflumilast leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
Quantitative Comparison of PDE4 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Roflumilast against different PDE4 subtypes. Lower IC50 values indicate greater potency.
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Selectivity |
| This compound (BPN14770) | - | - | - | 7.4-7.8 | Selective for PDE4D[8][9] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | Preferential for PDE4B/D[13] |
Clinical Data Summary
The clinical development of this compound and Roflumilast has focused on distinct therapeutic areas, reflecting their different selectivity profiles.
This compound in Fragile X Syndrome
This compound is being investigated for its potential to improve cognitive function in individuals with Fragile X Syndrome.
| Clinical Trial Phase | Key Findings | Reference |
| Phase 2 | Demonstrated good safety and tolerability. Showed statistically significant improvements in cognitive measures, particularly in language domains (e.g., Oral Reading Recognition, Picture Vocabulary). | [6][7] |
Roflumilast in COPD and Psoriasis
Roflumilast is an approved therapy for managing COPD and plaque psoriasis, with a substantial body of clinical data supporting its efficacy.
| Indication | Key Efficacy Measures & Findings | Reference |
| COPD | FEV1 Improvement: Significant improvements in pre- and post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) compared to placebo.[3][4][14][15][16] | [3][4][14][15][16] |
| Exacerbation Rate: Significant reduction in the rate of moderate to severe COPD exacerbations.[3][14] | [3][14] | |
| Plaque Psoriasis | PASI Score Improvement: Significant reduction in Psoriasis Area and Severity Index (PASI) scores, with a notable percentage of patients achieving PASI-75 and PASI-90.[5][17][18][19][20] | [5][17][18][19][20] |
Experimental Protocols
PDE4 Inhibition Assay
A common method to determine the inhibitory activity of compounds against PDE4 subtypes is the Fluorescence Polarization (FP)-based assay .
Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4 to AMP. The smaller AMP product, when bound by a larger binding agent, tumbles more slowly in solution, resulting in a higher fluorescence polarization signal. Inhibitors of PDE4 will prevent this conversion, leading to a lower FP signal.
Intracellular cAMP Measurement Assay
To assess the cellular activity of PDE4 inhibitors, intracellular cAMP levels are often measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a luminescence-based assay .[21][22][23][24][25]
Principle: Cell lysates containing cAMP are incubated in wells pre-coated with a cAMP antibody. A known amount of enzyme-labeled cAMP is also added. The cellular cAMP and the labeled cAMP compete for binding to the antibody. After a washing step, a substrate is added that reacts with the enzyme on the bound labeled cAMP to produce a measurable signal (colorimetric or luminescent). The intensity of the signal is inversely proportional to the amount of cAMP in the cell lysate.
Conclusion
This compound and Roflumilast represent two distinct approaches to PDE4 inhibition. Roflumilast's broad PDE4 inhibition has proven effective in treating inflammatory conditions like COPD and psoriasis. This compound's selective allosteric inhibition of PDE4D offers a more targeted approach, which is being explored for its potential in neurological disorders like Fragile X Syndrome. The data presented in this guide highlights the key differences in their biochemical and clinical profiles, providing a valuable resource for researchers and developers in the field of PDE4-targeted therapeutics. Further head-to-head studies would be beneficial to fully elucidate their comparative efficacy and safety in various disease models.
References
- 1. checkrare.com [checkrare.com]
- 2. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of roflumilast on chronic obstructive pulmonary disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. mims.com [mims.com]
- 6. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 7. Two major breakthroughs in Fragile X Syndrome treatments - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 11. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of 1-year treatment with roflumilast in severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Roflumilast | Roflumilast Cream 0.3% in Patients with Chronic Plaque Psoriasis: Pooled PASI and PASI-HD Results from the DERMIS Phase III Trials | springermedicine.com [springermedicine.com]
- 18. Roflumilast Cream 0.3% in Patients With Chronic Plaque Psoriasis: Individual Patient PASI and PASI-HD Responses: Pooled DERMIS-1 and DERMIS-2 Phase 3 Trials | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Efficacy and Safety of Topical Roflumilast for the Treatment of Psoriasis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cAMP-Glo™ Max Assay Protocol [promega.ee]
- 22. researchgate.net [researchgate.net]
- 23. cAMP-Glo™ Assay Protocol [promega.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Zatolmilast: A Comparative Analysis of a Selective PDE4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zatolmilast (formerly BPN14770), a selective phosphodiesterase 4D (PDE4D) inhibitor, with other selective and pan-PDE4 inhibitors. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to PDE4D Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in various isoforms throughout the body.[1] Inhibition of PDE4, particularly the PDE4D subtype, has emerged as a promising therapeutic strategy for a range of neurological and inflammatory disorders. PDE4D is highly expressed in the brain and is involved in cognitive processes, making it a key target for conditions like Fragile X Syndrome and Alzheimer's disease.[2] this compound is a novel, allosteric inhibitor that selectively targets PDE4D.[3][4]
Quantitative Comparison of PDE4 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and other notable PDE4 inhibitors against various PDE4 subtypes. Lower IC50 values indicate higher potency.
| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Selectivity Profile | Reference(s) |
| This compound (BPN14770) | - | - | - | 7.4 (PDE4D3), 7.8 (PDE4D7) | Selective for PDE4D | [4] |
| Orismilast | 11-52 | 6-16 | ~104 | 3-9 | Selective for PDE4B/D | [5] |
| A-33 | - | 15 | - | >1500 (>100-fold selective for B over D) | Selective for PDE4B | [6] |
| D159687 | - | - | - | Data not specified, described as a selective PDE4D inhibitor | Selective for PDE4D | [7] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | Pan-PDE4 (selective for B/D) | [8] |
| Apremilast | 42-140 | 61-97 | - | - | Pan-PDE4 | [5] |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 | Pan-PDE4 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and the splice variant of the PDE4 subtype tested. Data presented here is for comparative purposes.
Experimental Methodologies
The determination of inhibitor potency and selectivity against PDE4 subtypes is critical. A common and robust method employed is the in vitro enzyme inhibition assay using fluorescence polarization (FP).
Representative Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 subtypes.
Materials:
-
Purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate.
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and DTT).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Binding Agent (a nanoparticle that binds to the product of the enzymatic reaction, 5'-AMP).
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, the purified PDE4 enzyme is added to the assay buffer.
-
Inhibitor Addition: The serially diluted test compound is added to the wells containing the enzyme and buffer. A control with DMSO alone is also included.
-
Enzyme-Inhibitor Incubation: The plate is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The reaction is initiated by adding the FAM-cAMP substrate to each well.
-
Enzymatic Reaction: The plate is incubated for a specific duration (e.g., 60 minutes) at room temperature to allow the enzymatic hydrolysis of FAM-cAMP to 5'-AMP.
-
Detection: The Binding Agent is added to each well. This agent binds to the 5'-AMP product, causing a change in the fluorescence polarization signal.
-
Data Acquisition: The fluorescence polarization is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.
Caption: PDE4 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for PDE4 Inhibition Assay.
Conclusion
This compound demonstrates high potency and selectivity for the PDE4D subtype. This selectivity is a key differentiator from pan-PDE4 inhibitors and may contribute to a more favorable therapeutic window, potentially reducing the side effects associated with non-selective PDE4 inhibition. The quantitative data and experimental methodologies provided in this guide offer a framework for the comparative evaluation of this compound and other PDE4 inhibitors in preclinical and clinical research. The distinct profiles of these inhibitors highlight the importance of subtype selectivity in the development of targeted therapies for neurological and inflammatory diseases.
References
- 1. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. A 33 | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Zatolmilast's Effects: A Comparative Guide to PDE4D Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Zatolmilast, a selective PDE4D inhibitor, with the genetic ablation of the PDE4D enzyme. By examining experimental data from both models, this document aims to offer a comprehensive resource for validating the mechanism and therapeutic potential of this compound.
Introduction: this compound and the Role of PDE4D
This compound (formerly BPN14770) is a selective, allosteric inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP)[1][2]. Dysregulation of cAMP signaling is implicated in various conditions, including neurodevelopmental disorders like Fragile X Syndrome (FXS) and neuroinflammatory diseases[1][3][4]. By inhibiting PDE4D, this compound increases the intracellular concentration of cAMP, which is hypothesized to improve cognitive function and reduce inflammation[1][5][6].
To validate that the therapeutic effects of this compound are indeed mediated through the inhibition of PDE4D, a powerful experimental approach is to compare its effects with those observed in a PDE4D genetic knockout (KO) model. This genetic model provides a definitive benchmark for on-target effects, as the PDE4D protein is completely absent. This guide compares the biochemical, cellular, and physiological outcomes of both pharmacological inhibition with this compound and genetic deletion of PDE4D.
Mechanism of Action: The cAMP Signaling Pathway
Both this compound and PDE4D knockout converge on the same critical signaling node: the elevation of intracellular cAMP. This second messenger activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB)[5][6][7]. Phosphorylated CREB (pCREB) is a key transcription factor that promotes the expression of genes involved in synaptic plasticity, memory formation, and anti-inflammatory responses[6][7].
Caption: cAMP signaling pathway affected by this compound and PDE4D knockout.
Comparative Data Analysis
This section presents a quantitative and qualitative comparison between the effects of this compound and PDE4D genetic knockout.
Pharmacological inhibition by this compound is selective and dose-dependent, whereas genetic knockout results in a complete and permanent loss of PDE4D function. This fundamental difference is reflected in their biochemical profiles.
| Parameter | This compound (Pharmacological Inhibition) | PDE4D Knockout (Genetic Ablation) | Reference(s) |
| Target | PDE4D Enzyme | PDE4D Gene | [2][8] |
| Mechanism | Allosteric, selective inhibition of PDE4D catalytic activity | Complete ablation of PDE4D protein expression | [2][8] |
| IC₅₀ | ~7.4 - 7.8 nM for PDE4D isoforms | Not Applicable (protein is absent) | [2][4] |
| Effect on cAMP | Dose-dependent increase in intracellular cAMP levels | Constitutively elevated cAMP levels in specific tissues | [2][7] |
| Effect on pCREB | Increased phosphorylation of CREB | Increased phosphorylated CREB (pCREB) in the hippocampus | [4][7] |
Both this compound and PDE4D knockout models have demonstrated pro-cognitive effects, supporting the role of PDE4D in memory and learning.
| Phenotype/Test | This compound (in Animal Models/Humans) | PDE4D Knockout (in Mice) | Reference(s) |
| Novel Object Recognition | Significantly improved novel object discrimination at doses >0.3 mg/kg. | Memory enhancement observed. | [2][7] |
| Maze Performance | Prevents sleep deprivation-induced deficits in spatial pattern separation. | Memory enhancement in radial arm and water maze tests. | [7][9][10] |
| Antidepressant-like Effects | Not a primary indication, but PDE4 inhibition is linked to antidepressant effects. | Show an antidepressant phenotype in forced swim and tail-suspension tests. | [11][12] |
| Fragile X Syndrome (FXS) | Phase 2 trials showed improvements in cognition, particularly language domains, and daily functioning in adult males with FXS. | Not directly tested, but provides a genetic validation model for the therapeutic target. | [13][14][15][16] |
The role of PDE4 enzymes in regulating inflammation is well-established. Inhibition is expected to produce anti-inflammatory effects by increasing cAMP, which suppresses the production of pro-inflammatory cytokines.
| Phenotype/Test | This compound (In Vitro/In Vivo) | PDE4D Knockout (in Mice) | Reference(s) |
| Cytokine Production | PDE4 inhibitors broadly reduce pro-inflammatory cytokines (TNF-α, IL-6) and increase anti-inflammatory IL-10. This compound showed no anti-inflammatory effects in one LPS-induced neuroinflammation study. | Knockout reduces the severity of atopic dermatitis, associated with decreased Th2-type cytokines. | [4][5][6][17] |
| Neutrophil Activity | General PDE4 inhibitors reduce neutrophil degranulation and reactive oxygen species formation. | PDE4 is the predominant cAMP-degrading isozyme in neutrophils. | [6][18] |
| Neuroinflammation | A study reported this compound had no effect on LPS-induced neuroinflammation, unlike the broader PDE4 inhibitor roflumilast. | Not extensively reported, but PDE4D is a target for inflammatory conditions. | [4] |
While this compound is designed for high selectivity to minimize side effects, the complete absence of PDE4D throughout development in knockout models leads to more severe and widespread physiological changes.
| Effect | This compound (Human Clinical Trials) | PDE4D Knockout (Mice) | Reference(s) |
| Common Side Effects | Most commonly reported: vomiting and upper respiratory tract infections. Rates were similar to placebo. | Not applicable. | [3][13][19] |
| Emesis (Vomiting) | Designed to avoid the gastrointestinal side effects common to non-selective PDE4 inhibitors. | PDE4D inhibition is strongly linked to emesis, though this is a pharmacological, not genetic, observation. | [16][20] |
| Growth & Development | No reported effects on growth. | Growth retardation (30-40% decrease in body weight in pups). | [8] |
| Viability | Considered safe in clinical trials. | A significant portion (~40%) of homozygous null mice die within 4 weeks of birth. | [8][13] |
| Fertility | No reported effects. | Impaired fertility. | [8] |
Experimental Protocols and Workflows
Standardized methodologies are crucial for comparing pharmacological and genetic models. Below are summaries of key experimental protocols.
-
Principle : Homologous recombination is used to disrupt the Pde4d gene in embryonic stem (ES) cells.
-
Methodology :
-
A targeting vector is constructed containing a selection cassette (e.g., neomycin resistance) flanked by DNA sequences homologous to regions upstream and downstream of a critical exon of the Pde4d gene.
-
The vector is electroporated into ES cells.
-
Cells that have successfully incorporated the vector via homologous recombination are selected for (e.g., using G418).
-
Verified ES cells are injected into blastocysts, which are then implanted into a surrogate mother.
-
Chimeric offspring are bred to produce heterozygous (PDE4D+/-) and subsequently homozygous (PDE4D-/-) knockout mice[8].
-
-
Principle : Quantify the amount of cAMP in cell or tissue lysates.
-
Methodology (ELISA-based) :
-
Culture cells (e.g., HEK293, primary neurons) or homogenize tissue samples from treated and control animals (Wild-Type, PDE4D KO, this compound-treated).
-
Lyse cells/tissue to release intracellular contents.
-
Use a competitive enzyme-linked immunosorbent assay (ELISA) kit. In these kits, free cAMP from the sample competes with a fixed amount of enzyme-labeled cAMP for binding sites on an antibody-coated plate.
-
After washing, a substrate is added, and the resulting colorimetric or fluorescent signal is measured. The signal is inversely proportional to the amount of cAMP in the original sample[21][22][23].
-
Results are normalized to total protein concentration in the lysate.
-
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Phosphodiesterase-4D Knock-Out and RNA Interference-Mediated Knock-Down Enhance Memory and Increase Hippocampal Neurogenesis via Increased cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Treatment with the selective PDE4B inhibitor A-33 or PDE4D inhibitor this compound prevents sleep deprivation-induced deficits in spatial pattern separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. A new model of Pde4d deficiency: Genetic knock-down of PDE4D enzyme in rats produces an antidepressant phenotype without cognitive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 14. NPR Spotlights this compound: A Potential Breakthrough for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 15. Two major breakthroughs in Fragile X Syndrome treatments - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 17. researchgate.net [researchgate.net]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Shionogi and Jordan’s Guardian Angels Announce First-Ever Human Drug Study for Jordan’s Syndrome, an Ultra-Rare Genetic Neurodevelopmental Disorder - BioSpace [biospace.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 22. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
- 23. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
A Comparative Analysis of BPN-14770 and mGluR5 Antagonists in the Context of Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BPN-14770, a negative allosteric modulator of phosphodiesterase-4D (PDE4D), and metabotropic glutamate receptor 5 (mGluR5) antagonists. The comparison focuses on their therapeutic potential, particularly in the context of Fragile X Syndrome (FXS), a neurodevelopmental disorder characterized by intellectual disability and behavioral challenges. This document synthesizes preclinical and clinical data to offer a comprehensive overview for the scientific community.
Mechanism of Action: Two Distinct Approaches to Synaptic Plasticity
BPN-14770 and mGluR5 antagonists operate through distinct signaling pathways to modulate synaptic function, which is often dysregulated in neurodevelopmental disorders.
BPN-14770 acts as a selective negative allosteric modulator of PDE4D, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, BPN-14770 increases intracellular cAMP levels.[2] Elevated cAMP is known to play a crucial role in synaptic plasticity, learning, and memory.[1][2] In the context of FXS, where cAMP signaling is reportedly reduced, BPN-14770 aims to restore this deficit and thereby improve cognitive function.[1]
mGluR5 antagonists target the metabotropic glutamate receptor 5, a G-protein coupled receptor that is a key player in glutamatergic signaling.[3] In FXS, the absence of the fragile X mental retardation protein (FMRP) leads to an over-activation of the mGluR5 pathway, resulting in exaggerated protein synthesis and altered synaptic plasticity.[4] mGluR5 antagonists work by blocking this excessive signaling, aiming to normalize synaptic function and correct the downstream pathological changes.[3][4]
Preclinical Efficacy: Comparative Data in Fmr1 Knockout Mouse Models
The Fmr1 knockout (KO) mouse is a widely used animal model for studying FXS. Both BPN-14770 and mGluR5 antagonists have been evaluated in this model for their ability to reverse behavioral and cellular phenotypes associated with the disorder.
BPN-14770 Preclinical Data
A key preclinical study demonstrated that chronic administration of BPN-14770 to Fmr1 KO mice led to significant improvements in several behavioral domains.[5][6][7][8]
| Behavioral Endpoint | Vehicle-treated Fmr1 KO | BPN-14770-treated Fmr1 KO | Wild-Type Control | p-value |
| Hyperarousal (Open Field Test) | Significantly increased activity | Activity levels comparable to wild-type | Normal activity | <0.001[5] |
| Social Interaction (Three-Chamber Test) | Significantly reduced interaction | Interaction levels comparable to wild-type | Normal interaction | <0.005[5] |
| Repetitive Behavior (Marble Burying) | Significantly increased burying | Burying levels comparable to wild-type | Normal burying | <0.001[5] |
| Nesting Behavior | Significantly impaired | Nesting scores comparable to wild-type | Normal nesting | <0.005[5] |
Notably, the beneficial effects of BPN-14770 in these preclinical models were observed to persist for at least two weeks after the cessation of treatment, suggesting potential for long-lasting synaptic modifications.[5][6]
mGluR5 Antagonists Preclinical Data
Numerous studies have investigated the effects of mGluR5 antagonists, such as MPEP and CTEP, in Fmr1 KO mice. While initial studies showed promise in rescuing certain phenotypes, the issue of tolerance with chronic administration has been a significant concern.[3][9]
| Behavioral/Cellular Endpoint | Vehicle-treated Fmr1 KO | mGluR5 Antagonist-treated Fmr1 KO | Wild-Type Control | Notes |
| Audiogenic Seizures | Increased susceptibility | Acute treatment reduces seizure incidence | Low susceptibility | Tolerance observed with chronic CTEP treatment.[9] |
| Hippocampal Protein Synthesis | Elevated | Acute MPEP treatment normalizes synthesis | Normal levels | Tolerance observed with chronic CTEP treatment.[3][9] |
| Repetitive Behavior (Marble Burying) | Increased | MPEP treatment reduces burying | Normal burying | [10] |
Clinical Efficacy: Head-to-Head Comparison in Fragile X Syndrome
Direct comparative clinical trials between BPN-14770 and mGluR5 antagonists have not been conducted. Therefore, this section presents data from separate Phase 2 clinical trials for each compound in adults with FXS.
BPN-14770 Clinical Data (Phase 2 Study)
A Phase 2, randomized, placebo-controlled, crossover study of BPN-14770 in 30 adult males with FXS demonstrated statistically significant improvements in cognitive function, particularly in language-related domains, as measured by the NIH Toolbox Cognitive Battery.[2][11][12]
| Outcome Measure (NIH Toolbox) | BPN-14770 Treatment Arm | Placebo Arm | Least Squares Mean Difference | p-value |
| Oral Reading Recognition | Improvement | Less Improvement | +2.81 | 0.0157[2][12] |
| Picture Vocabulary | Improvement | Less Improvement | +5.81 | 0.0342[2][12] |
| Cognition Crystallized Composite Score | Improvement | Less Improvement | +5.31 | 0.0018[2][12] |
Furthermore, caregiver ratings on a Visual Analog Scale (VAS) showed clinically meaningful improvements in language and daily functioning.[11][12]
| Caregiver Rating (VAS) | BPN-14770 Treatment Arm | Placebo Arm | Least Squares Mean Difference | p-value |
| Language | Improvement | Less Improvement | +14.04 | 0.0051[11][12] |
| Daily Functioning | Improvement | Less Improvement | +14.53 | 0.0017[11][12] |
mGluR5 Antagonists Clinical Data (Phase 2 Studies)
Several mGluR5 antagonists have been evaluated in Phase 2 clinical trials for FXS, with largely disappointing results.
-
Mavoglurant (AFQ056): Two large, randomized, double-blind, placebo-controlled trials in adults and adolescents with FXS failed to meet their primary efficacy endpoints, showing no significant improvement in behavioral symptoms as measured by the Aberrant Behavior Checklist-Community Edition (ABC-CFX).[13][14]
-
Basimglurant (RO4917523): A Phase 2, randomized, double-blind, placebo-controlled trial in adolescents and adults with FXS also did not demonstrate a significant improvement over placebo on the primary endpoint, the Anxiety Depression and Mood Scale (ADAMS) total score.[15][16][17]
-
Fenobam: A small, open-label, single-dose pilot study in 12 adults with FXS showed that 6 of the 12 participants met a response criterion of at least a 20% improvement in prepulse inhibition (PPI), a measure of sensorimotor gating.[18][19][20][21][22] However, larger, controlled trials are needed to confirm these findings.
Experimental Protocols
Preclinical Behavioral Assessments
-
Open Field Test: This test assesses locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movement patterns, including distance traveled and time spent in the center versus the periphery, are recorded.[5]
-
Three-Chamber Social Interaction Test: This test evaluates social preference and novelty. The test mouse is placed in a three-chambered apparatus and given the choice to interact with a novel mouse or a novel object, and subsequently with a novel mouse versus a familiar mouse. Time spent in each chamber and interacting with each stimulus is measured.[23]
-
Marble Burying Test: This test is used to assess repetitive and anxiety-like behaviors. Mice are placed in a cage with a deep layer of bedding and a set number of marbles. The number of marbles buried after a specific time period is counted.[3]
-
Audiogenic Seizure Susceptibility Test: This test measures seizure threshold in response to a loud auditory stimulus. Mice are exposed to a high-intensity sound, and the incidence and severity of seizures are scored.
Clinical Cognitive Assessment
-
NIH Toolbox Cognitive Battery (NIHTB-CB): This is a computer-based set of tests designed to assess a range of cognitive functions, including language, memory, executive function, and processing speed. It is administered via a tablet and has been validated for use in individuals with intellectual disabilities. The specific subtests used in the BPN-14770 trial included Oral Reading Recognition, Picture Vocabulary, and others that contribute to the Cognition Crystallized Composite Score.[2][12]
Signaling Pathway Diagrams
References
- 1. Hypersensitivity to mGluR5 and ERK1/2 Leads to Excessive Protein Synthesis in the Hippocampus of a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway [frontiersin.org]
- 3. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nihtoolbox.org [nihtoolbox.org]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. download.lww.com [download.lww.com]
- 9. Altered anxiety-related and social behaviors in the Fmr1 knockout mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral Phenotype of Fmr1 Knock-Out Mice during Active Phase in an Altered Light/Dark Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cognition Battery of the NIH Toolbox for Assessment of Neurological and Behavioral Function: Validation in an Adult Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary rescue of adult behavioral deficits in the Fmr1 knockout mouse | PLOS One [journals.plos.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. The generation of a conditional Fmr1 knock out mouse model to study Fmrp function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of chronic inhibition of phosphodiesterase-4D on behavior and regional rates of cerebral protein synthesis in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 22. Hypersensitivity to mGluR5 and ERK1/2 Leads to Excessive Protein Synthesis in the Hippocampus of a Mouse Model of Fragile X Syndrome [dspace.mit.edu]
- 23. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]
Zatolmilast and Other cAMP-Modulating Compounds: A Comparative Analysis for Researchers
A deep dive into the pharmacology and therapeutic potential of Zatolmilast and other key cAMP-modulating agents, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of this compound, a novel phosphodiesterase 4D (PDE4D) inhibitor, and other significant cAMP-modulating compounds, including Roflumilast, Apremilast, and Crisaborole. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying signaling pathways to offer a clear and objective comparison of these therapeutic agents.
Introduction to cAMP Modulation and PDE4 Inhibition
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a vast array of physiological processes.[1] Pharmacological modulation of cAMP signaling, primarily through the inhibition of phosphodiesterase (PDE) enzymes that degrade cAMP, has emerged as a promising therapeutic strategy for a range of disorders. The PDE4 enzyme family, in particular, is a key regulator of intracellular cAMP levels within inflammatory and neuronal cells, making it a prime target for drug development.[2] This guide focuses on this compound and its comparators, all of which function as PDE4 inhibitors, albeit with differing selectivity and clinical applications.
Comparative Pharmacodynamics
The primary mechanism of action for this compound, Roflumilast, Apremilast, and Crisaborole is the inhibition of PDE4, leading to an increase in intracellular cAMP levels. However, their efficacy and therapeutic indications are influenced by their distinct selectivity profiles for PDE4 subtypes (A, B, C, and D) and their resulting downstream effects.
This compound: A Selective PDE4D Inhibitor for Neurological Disorders
This compound (formerly BPN14770) is a selective, allosteric inhibitor of PDE4D currently under investigation for the treatment of Fragile X Syndrome, a genetic disorder characterized by intellectual disability and behavioral challenges.[1][3] By selectively inhibiting PDE4D, this compound aims to enhance cAMP signaling in the brain, which is believed to promote the maturation and function of neuronal connections.[3] Preclinical studies in mouse models of Fragile X Syndrome have demonstrated that this compound can ameliorate various behavioral and cognitive deficits.[4] A phase 2 clinical trial in adult males with Fragile X Syndrome showed that this compound was safe and led to improvements in cognitive function, particularly in language domains.[5][6][7]
Roflumilast, Apremilast, and Crisaborole: Pan-PDE4 Inhibitors for Inflammatory Conditions
In contrast to the targeted neurological approach of this compound, Roflumilast, Apremilast, and Crisaborole are broader PDE4 inhibitors primarily used to treat inflammatory diseases.
-
Roflumilast is an oral PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[8] It exhibits a preference for PDE4B and PDE4D isoforms.[9] Its anti-inflammatory effects in the lungs are attributed to the elevation of cAMP in immune cells, leading to a reduction in inflammatory mediators.[10]
-
Apremilast is an oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[2][8] It inhibits PDE4 isoforms from all four sub-families with similar potency.[11] The resulting increase in cAMP levels modulates the production of pro-inflammatory and anti-inflammatory cytokines.[12]
-
Crisaborole is a topical PDE4 inhibitor approved for the treatment of atopic dermatitis.[2][13] It is a non-steroidal anti-inflammatory agent that works by increasing intracellular cAMP levels in skin-infiltrating immune cells, thereby reducing the release of inflammatory cytokines.[14]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound against PDE4 and its subtypes. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | PDE4D | 7.8 | [15] |
| PDE4B | ~1560 (200-fold less potent than for PDE4D) | [16] | |
| Roflumilast | PDE4 (general) | 0.7 - 0.8 | [17][18] |
| PDE4B | 0.84 | [9] | |
| PDE4D | 0.68 | [9] | |
| Apremilast | PDE4 (general) | 39 - 140 | [18][19] |
| PDE4 (isoforms A, B, C, D) | 10 - 100 | [11] | |
| TNF-α production | 104 - 110 | [12] | |
| Crisaborole | PDE4 (general) | 75 - 750 | [19][20][21] |
| PDE4A1A | 55 | [22] | |
| PDE4B1 | 61 | [22] | |
| PDE4B2 | 75 | [22] | |
| PDE4C1 | 340 | [22] | |
| PDE4D7 | 170 | [22] |
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in this guide.
In Vitro PDE4 Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of PDE4.
General Protocol:
-
Enzyme Preparation: Recombinant human PDE4 enzymes (full-length or catalytic domains of specific subtypes) are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE4 enzyme, a reaction buffer (e.g., Tris-HCl), and a known concentration of the substrate, radiolabeled cyclic AMP (e.g., [3H]-cAMP).
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzyme to hydrolyze the [3H]-cAMP.
-
Termination: The enzymatic reaction is stopped, often by the addition of a resin (e.g., Dowex) that binds to the charged product, [3H]-AMP.[23]
-
Detection: The amount of unreacted [3H]-cAMP is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Measurement of Intracellular cAMP Levels
Objective: To measure the effect of a PDE4 inhibitor on the intracellular concentration of cAMP in a cellular context.
General Protocol (using a fluorescent biosensor):
-
Cell Culture: A suitable cell line (e.g., HEK293 cells) is cultured in a multi-well plate.[24]
-
Transfection: The cells are transfected with a plasmid encoding a fluorescent cAMP biosensor. These biosensors change their fluorescence intensity or resonance energy transfer (FRET) upon binding to cAMP.[24]
-
Compound Treatment: The cells are treated with the PDE4 inhibitor at various concentrations.
-
Stimulation: To induce cAMP production, the cells are often stimulated with an adenylyl cyclase activator, such as forskolin.[24]
-
Fluorescence Measurement: The fluorescence of the biosensor in each well is measured over time using a plate reader or a fluorescence microscope.
-
Data Analysis: The change in fluorescence is used to calculate the relative intracellular cAMP concentration. Dose-response curves can be generated to determine the EC50 value of the compound for increasing intracellular cAMP.
Alternative Protocol (using ELISA):
-
Cell Lysis: After treatment with the PDE4 inhibitor and a stimulant, the cells are lysed to release their intracellular contents.
-
ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed on the cell lysates. In this assay, the cAMP from the sample competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites.
-
Detection: The amount of labeled cAMP bound to the antibody is then detected using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the original sample. A standard curve is used to quantify the cAMP concentration.[25]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: General signaling pathway of cAMP modulation by PDE4 inhibitors.
Figure 2: Experimental workflow for an in vitro PDE4 inhibition assay.
Figure 3: Experimental workflow for measuring intracellular cAMP levels.
Conclusion
This compound represents a targeted approach to cAMP modulation, with its selectivity for PDE4D holding promise for the treatment of neurological disorders like Fragile X Syndrome. In contrast, Roflumilast, Apremilast, and Crisaborole are broader PDE4 inhibitors that have established therapeutic roles in various inflammatory conditions. The quantitative data on their inhibitory potencies, combined with an understanding of the experimental methodologies used to generate this data, provides a solid foundation for researchers to compare and contrast these compounds. The continued investigation into the specific roles of PDE4 subtypes is likely to lead to the development of even more selective and efficacious cAMP-modulating therapies in the future.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Investigational Treatment for Fragile X Syndrome, Receives Rare Pediatric Disease Designation from the U.S. FDA| 塩野義製薬 [shionogi.com]
- 4. From Discovery to Innovative Translational Approaches in 80 Years of Fragile X Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two major breakthroughs in Fragile X Syndrome treatments - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. fragilexnewstoday.com [fragilexnewstoday.com]
- 7. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 8. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
- 9. mdpi.com [mdpi.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 15. pure.rug.nl [pure.rug.nl]
- 16. probiologists.com [probiologists.com]
- 17. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 20. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jcadonline.com [jcadonline.com]
- 22. researchgate.net [researchgate.net]
- 23. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 25. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
Assessing the specificity of Zatolmilast for PDE4D over other PDE subtypes
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of Zatolmilast's (also known as BPN14770) specificity for its primary target, phosphodiesterase 4D (PDE4D), relative to other phosphodiesterase (PDE) subtypes. The following analysis is based on publicly available experimental data.
This compound is an allosteric inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5][6][7] By selectively inhibiting PDE4D, this compound increases cAMP levels, which can, in turn, modulate various downstream signaling pathways involved in cognitive processes.[5][7] This targeted action is a key differentiator from less selective PDE inhibitors, which are often associated with a broader range of side effects.
Quantitative Assessment of Specificity
The inhibitory activity of this compound has been quantified against various PDE subtypes, demonstrating a remarkable selectivity for PDE4D. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.
| PDE Subtype | Isoform/Variant | IC50 (nM) | Fold Selectivity vs. PDE4D7 | Reference |
| PDE4D | PDE4D7 (dimeric) | 7.8 | 1 | [4][5] |
| PDE4D3 (dimeric) | 7.4 | ~1 | [4][5][6][7] | |
| PDE4D2 (monomeric) | 127 | ~16 | [1] | |
| PDE4B | PDE4B3 | 2,124 | ~272 | [1] |
| Other PDEs | (PDE1, 2, 3, 5, 6, 7, 8, 9, 10, 11) | >1000-fold less potent than for PDE4D | >1000 | [1] |
Note: A higher IC50 value indicates lower potency. Fold selectivity is calculated by dividing the IC50 of the subtype by the IC50 of PDE4D7.
The data clearly indicates that this compound is significantly more potent against the dimeric forms of PDE4D (PDE4D7 and PDE4D3) compared to the monomeric form (PDE4D2) and is substantially less active against PDE4B.[1][4][5] Crucially, this compound exhibits a selectivity of over 1000-fold for PDE4D compared to other PDE families.[1] This high degree of selectivity is a critical attribute, as it suggests a lower likelihood of off-target effects that can arise from the inhibition of other PDE subtypes.
Experimental Protocols
The determination of this compound's inhibitory activity against PDE subtypes was conducted using a robust biochemical assay. The following is a detailed description of the methodology employed.
PDE4 Enzyme Assay Protocol
The kinetic assay for measuring cAMP hydrolysis by purified PDE4 enzymes is a coupled enzyme assay. This method links the formation of the PDE4 reaction product, 5'-adenosine monophosphate (AMP), to the oxidation of reduced nicotinamide adenine dinucleotide (NADH). This is achieved through the use of three coupling enzymes: yeast myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation can be monitored by a decrease in fluorescence, providing a real-time measurement of the PDE4 reaction rate.
-
Assay Principle: The hydrolysis of cAMP to AMP by PDE4 initiates a cascade of enzymatic reactions that ultimately leads to the oxidation of NADH to NAD+. The consumption of NADH is measured fluorometrically.
-
Reagents:
-
Purified recombinant PDE enzymes
-
cAMP (substrate)
-
This compound (or other test compounds) dissolved in dimethyl sulfoxide (DMSO)
-
Coupling enzymes: myokinase, pyruvate kinase, lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer
-
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Test compounds, diluted in DMSO, are added to the wells.
-
A mixture of the PDE enzyme and the coupling enzymes in the assay buffer is added to the wells.
-
The reaction is initiated by the addition of the cAMP substrate.
-
The plate is immediately placed in a fluorescence plate reader, and the decrease in NADH fluorescence is monitored over time.
-
Reaction rates are calculated from the linear phase of the fluorescence decay curve.
-
To determine the IC50 values, the percentage of inhibition for a range of compound concentrations is calculated relative to a control with no inhibitor. The data is then fitted to a dose-response curve.
-
Visualizing the Molecular Landscape
To better illustrate the biological context and experimental design, the following diagrams have been generated using the Graphviz (DOT language).
Signaling Pathway of PDE4D
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4D.
Experimental Workflow for Determining PDE Subtype Specificity
Caption: Workflow for determining the IC50 of this compound against PDE subtypes.
Conclusion
References
- 1. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PDE | TargetMol [targetmol.com]
Replicating Zatolmilast's Pro-Cognitive Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zatolmilast's pro-cognitive effects with alternative compounds. It includes an objective analysis of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound (formerly BPN14770), a selective phosphodiesterase-4D (PDE4D) inhibitor, has demonstrated promising pro-cognitive effects in clinical trials for Fragile X Syndrome (FXS), the leading inherited cause of intellectual disability and autism.[1][2][3] Developed by Tetra Therapeutics, a subsidiary of Shionogi & Co., Ltd., this compound's mechanism of action involves modulating cyclic AMP (cAMP) signaling to enhance neuronal connectivity. While industry-sponsored trials have shown statistically significant improvements in language and daily functioning in adult males with FXS, a critical gap exists in the form of independent replication of these findings by non-affiliated laboratories. This guide synthesizes the available data on this compound and compares it with two alternative compounds: Roflumilast, another PDE4 inhibitor, and SPG601, a novel BK channel activator. The objective is to provide researchers with the necessary information to critically evaluate the current evidence and guide future independent validation studies.
This compound: Mechanism of Action and Clinical Findings
This compound is an allosteric inhibitor of PDE4D, an enzyme that degrades cAMP.[4] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and the cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for synaptic plasticity, learning, and memory. In individuals with FXS, where cAMP signaling is dysregulated, this compound is hypothesized to restore neuronal function and improve cognitive deficits.
Key Clinical Trial Data (NCT03569631)
The primary clinical evidence for this compound's efficacy comes from a Phase 2, single-center, randomized, double-blind, placebo-controlled, two-way crossover study involving 30 adult males with Fragile X Syndrome.[4][5]
| Outcome Measure | This compound (LSMean Difference from Placebo) | p-value |
| Cognitive Assessments (NIH Toolbox) | ||
| Oral Reading Recognition | +2.80 | 0.0157 |
| Picture Vocabulary | +5.79 | 0.0342 |
| Cognition Crystallized Composite Score | +5.29 | 0.0018 |
| Parent/Caregiver Ratings (Visual Analog Scales) | ||
| Language | +14.04 | 0.0051 |
| Daily Functioning | +14.53 | 0.0017 |
Table 1: Key Efficacy Outcomes from the Phase 2 Trial of this compound in Adult Males with Fragile X Syndrome.[4][5][6]
Ongoing Phase 2b/3 studies (the "EXPERIENCE" trials: NCT05163808, NCT05358886) are further evaluating the safety and efficacy of this compound in a larger cohort of male adolescents and adults with FXS.[7][8][9]
Experimental Protocol: Phase 2 Crossover Study (NCT03569631)
Objective: To evaluate the safety, tolerability, and efficacy of this compound on cognitive function and behavior in adult males with Fragile X Syndrome.
Study Design:
-
Single-center, randomized, double-blind, placebo-controlled.
-
Two-way crossover design with two 12-week treatment periods.
-
30 adult male participants (ages 18-41) with a confirmed FMR1 gene mutation (>200 CGG repeats).
-
Participants received either this compound (25 mg twice daily) or a matching placebo.
Key Assessments:
-
Primary Outcome: Safety and tolerability.
-
Secondary Efficacy Outcomes:
-
Cognitive performance measured by the National Institutes of Health (NIH) Toolbox Cognitive Battery.
-
Caregiver ratings of language and daily functioning using 100-point Visual Analog Scales (VAS).
-
Physician rating scales.
-
Statistical Analysis:
-
Due to carryover effects, the primary statistical analysis was limited to the first 12-week period.
-
Least squares mean (LSMean) differences between this compound and placebo groups were calculated.
Comparative Analysis with Alternative Compounds
A crucial aspect of evaluating a new therapeutic is to compare its performance against existing or emerging alternatives. This section examines two such compounds: Roflumilast and SPG601.
Roflumilast: A Broader Spectrum PDE4 Inhibitor
Roflumilast is another PDE4 inhibitor that has been investigated for its pro-cognitive effects in various populations, including healthy adults, the elderly, and individuals with schizophrenia.[10][11]
| Study Population | Dosage | Key Cognitive Finding | Reference |
| Schizophrenia | 250 µg daily | Significant improvement in verbal learning (Effect Size = 0.77 vs. placebo) | [12] |
| Schizophrenia | 100 µg & 250 µg daily | Dose-dependent improvement in cognitive flexibility (ID/ED task) | [13][14] |
| Healthy Elderly | Not specified | Improved verbal learning | [12] |
Table 2: Pro-cognitive effects of Roflumilast in different study populations.
SPG601: A Novel BK Channel Activator
SPG601 represents a different mechanistic approach to treating FXS. It is a small molecule that activates large-conductance, calcium-activated potassium (BK) channels, which are involved in regulating neuronal excitability. In FXS, reduced BK channel activity is thought to contribute to synaptic dysfunction.
A Phase 2a, randomized, double-blind, placebo-controlled, crossover study in 10 adult males with FXS showed that a single dose of SPG601 significantly reduced high-frequency gamma band activity on electroencephalogram (EEG), a biomarker of cortical hyperexcitability in FXS.[15][16][17][18][19] The trial also reported improvements in selective attention as measured by the NIH Toolbox.[16]
| Outcome Measure | SPG601 | Key Finding |
| Neurophysiological Biomarker | Single dose | Significant reduction in high-frequency gamma band activity on EEG. |
| Cognitive Assessment (NIH Toolbox) | Single dose | Improvement in selective attention (Flanker task). |
Table 3: Key findings from the Phase 2a trial of SPG601 in adult males with Fragile X Syndrome.[16][17]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: this compound's signaling pathway.
Caption: this compound Phase 2 trial workflow.
The Critical Need for Independent Replication
While the data from Tetra Therapeutics and Shionogi are encouraging, the core tenet of scientific validity rests on the independent replication of experimental findings. To date, there is a notable absence of published studies on the pro-cognitive effects of this compound from academic or other non-industry-affiliated research groups.
Key Considerations for Independent Laboratories:
-
Access to Compound: Obtaining this compound for independent research may require collaboration with Shionogi.
-
Reproducibility of Protocols: The publicly available information on the clinical trial protocols provides a framework, but detailed standard operating procedures would be necessary for precise replication.
-
Expanded Patient Populations: Independent studies could explore the efficacy of this compound in other populations with cognitive deficits.
-
Head-to-Head Comparisons: Direct comparative studies of this compound with other PDE4 inhibitors or compounds with different mechanisms of action would be highly valuable.
Conclusion
This compound holds significant promise as a pro-cognitive agent, particularly for individuals with Fragile X Syndrome. The existing clinical trial data, though promising, is primarily from the manufacturer. For the scientific and medical communities to fully embrace this compound as a validated therapeutic, independent replication of its pro-cognitive effects is paramount. This guide provides a foundation for researchers to understand the current landscape, identify the knowledge gaps, and design rigorous independent studies to either confirm or challenge the initial findings. The comparison with Roflumilast and SPG601 also highlights the diverse and evolving landscape of therapeutic strategies for cognitive enhancement.
References
- 1. This compound, an Investigational Treatment for Fragile X Syndrome, Receives Rare Pediatric Disease Designation from the U.S. FDA| Shionogi & Co., Ltd. [shionogi.com]
- 2. NPR Spotlights this compound: A Potential Breakthrough for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 3. Tetra Discovery Partners Initiates Phase 2 Trial of BPN14770 in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 4. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. Inhibition of phosphodiesterase-4D in adults with fragile X syndrome: a randomized, placebo-controlled, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4D Inhibitor Improves Cognition for People With Fragile X Syndrome in Phase 2 Trial - - Practical Neurology [practicalneurology.com]
- 7. fragilexnewstoday.com [fragilexnewstoday.com]
- 8. Fragile X Syndrome Clinical Trials | Shionogi Inc. [shionogi.com]
- 9. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]
- 10. Roflumilast and cognition enhancement: A translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An experimental medicine study of the phosphodiesterase-4 inhibitor, roflumilast, on working memory-related brain activity and episodic memory in schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preliminary evidence for the phosphodiesterase type-4 inhibitor, roflumilast, in ameliorating cognitive flexibility deficits in patients with schizophrenia - Kent Academic Repository [kar.kent.ac.uk]
- 14. Preliminary evidence for the phosphodiesterase type-4 inhibitor, roflumilast, in ameliorating cognitive flexibility deficits in patients with schizophrenia : CCCU Research Space Repository [repository.canterbury.ac.uk]
- 15. fragilexnewstoday.com [fragilexnewstoday.com]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 17. Spinogenix reports topline outcomes from trial of FXS therapy [clinicaltrialsarena.com]
- 18. One moment, please... [spinogenix.com]
- 19. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
Zatolmilast: A Sharper Tool in Phosphodiesterase 4 Inhibition with an Improved Therapeutic Window
A detailed comparison of the PDE4D-selective inhibitor Zatolmilast against pan-PDE4 inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
The inhibition of phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic strategy for a range of inflammatory and neurological disorders. However, the clinical utility of first-generation, non-selective (pan)-PDE4 inhibitors has been hampered by a narrow therapeutic window, primarily due to dose-limiting side effects such as nausea, emesis, and diarrhea. This compound (formerly BPN14770), a selective inhibitor of the PDE4D subtype, represents a next-generation approach designed to mitigate these adverse effects while retaining or enhancing therapeutic efficacy. This guide provides an objective comparison of this compound's therapeutic window relative to pan-PDE4 inhibitors, supported by experimental data and detailed methodologies.
Superior Selectivity: A Quantitative Comparison
The therapeutic advantage of this compound lies in its remarkable selectivity for the PDE4D subtype. This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values against the different PDE4 subtypes (A, B, C, and D). A lower IC50 value indicates greater potency.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Selectivity for PDE4D |
| This compound | - | - | - | 7.4 - 7.8 [1] | High |
| Roflumilast | 0.7 - 0.9[2] | 0.2 - 0.84[2][3] | 3.0 - 4.3[2] | 0.68[3] | Pan-selective |
| Apremilast | 20 - 50[4] | 20 - 50[4] | 20 - 50[4] | 20 - 50[4] | Pan-selective |
| Crisaborole | - | - | - | 490[5] | Pan-selective (weaker) |
Note: IC50 values can vary depending on the specific assay conditions and isoforms used. The data presented are representative values from published literature.
The Signaling Pathway: Precision vs. Broad Spectrum Inhibition
The differential effects of this compound and pan-PDE4 inhibitors stem from their distinct interactions with the intracellular signaling cascade that regulates inflammatory responses.
Figure 1. PDE4 Signaling Pathway and Inhibition
This diagram illustrates how both this compound and pan-PDE4 inhibitors increase intracellular cyclic AMP (cAMP) levels, leading to anti-inflammatory effects. However, this compound achieves this by selectively targeting PDE4D, whereas pan-PDE4 inhibitors block all four major PDE4 subtypes. It is hypothesized that the inhibition of PDE4 subtypes other than PDE4D contributes significantly to the adverse effects of pan-PDE4 inhibitors.
A Wider Therapeutic Window: Comparing Adverse Event Profiles
The improved therapeutic window of this compound is most evident in its distinct side-effect profile compared to pan-PDE4 inhibitors. While this compound is still under investigation, early clinical data suggest a lower incidence of the gastrointestinal side effects that commonly limit the dosage and patient compliance of pan-PDE4 inhibitors.
| Adverse Event | This compound (Fragile X Syndrome Trials) | Roflumilast (COPD Trials) | Apremilast (Psoriasis/PsA Trials) |
| Diarrhea | Mild nausea and diarrhea reported as potential side effects[6] | 8-9%[6] | 7.7-17%[6] |
| Nausea | Mild nausea and diarrhea reported as potential side effects[6] | 5%[6] | 7.4-17%[6] |
| Vomiting | Similar rates to placebo[7] | - | 3.2%[8] |
| Headache | - | Higher incidence than placebo[6] | 4.8-6%[6] |
| Weight Loss | - | 6-12%[6] | 10%[8] |
| Upper Respiratory Tract Infections | Similar rates to placebo[7] | - | 0.6-9%[6] |
Note: Data are from clinical trials in different patient populations and are not from head-to-head comparative studies. The incidence of adverse events can vary based on the patient population, dosage, and duration of treatment.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, the following are detailed methodologies for key experiments used in the characterization of PDE4 inhibitors.
Experimental Protocol 1: PDE4 Subtype Inhibition Assay (Fluorescence Polarization)
Figure 2. PDE4 Inhibition Assay Workflow
This fluorescence polarization (FP) assay is a common method to determine the potency of inhibitors against PDE4 subtypes.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Binding Agent (a proprietary reagent that binds to the hydrolyzed AMP, causing a change in polarization)
-
Test compounds (this compound, pan-PDE4 inhibitors)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in PDE Assay Buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of the respective recombinant PDE4 enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of FAM-cAMP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the binding agent.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Experimental Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Release in PBMCs)
Figure 3. TNF-α Release Assay Workflow
This assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, pan-PDE4 inhibitors)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from fresh human blood using a Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of the test compounds and add them to the respective wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of TNF-α production.
Conclusion: A Promising Future for Selective PDE4 Inhibition
The available data strongly suggest that this compound, through its selective inhibition of PDE4D, offers a significantly wider therapeutic window compared to pan-PDE4 inhibitors. This improved safety profile, characterized by a lower incidence of gastrointestinal adverse events, is a direct result of its targeted mechanism of action. While pan-PDE4 inhibitors have demonstrated clinical efficacy in various inflammatory conditions, their use is often limited by tolerability issues. This compound's ability to potentially separate the desired therapeutic effects from the undesirable side effects associated with broader PDE4 inhibition marks a significant advancement in the field. Further clinical development and head-to-head comparative studies will be crucial to fully elucidate the clinical advantages of this selective approach. For researchers and drug development professionals, the case of this compound underscores the importance of subtype selectivity in designing safer and more effective therapies targeting the phosphodiesterase superfamily.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 8. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Zatolmilast: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Zatolmilast is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory expectations.
Essential Safety and Handling Information
Prior to handling or disposal, it is crucial to be familiar with the hazard profile of this compound. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Category 4 (Oral, Dermal, Inhalation)[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| First Aid | If on Skin: Wash with plenty of soap and water.[1] If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If Swallowed: Rinse mouth.[1] | - | P302+P352, P304+P340, P330[1] |
| Contaminated Clothing | Wash contaminated clothing before reuse.[1] | - | P363[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, an investigational drug, must be conducted in accordance with local, state, and federal regulations. The following procedure is a general guideline and should be adapted to comply with your institution's specific environmental health and safety (EHS) protocols.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
2. Waste Segregation:
-
Proper segregation is the first and most critical step in pharmaceutical waste management.[3]
-
Do not mix this compound waste with regular trash or biohazardous waste.
-
Establish designated, clearly labeled waste containers for this compound.
3. Disposal of Unused or Expired this compound:
-
Unused or expired this compound should be treated as hazardous pharmaceutical waste.
-
Place the material in a designated hazardous waste container. These are often color-coded (e.g., black for hazardous pharmaceutical waste) as per your institution's guidelines.
-
Consult with your institution's EHS department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]
-
Arrange for pickup and disposal by a licensed hazardous waste vendor.[4] Incineration is the preferred method for destroying pharmaceutical waste.[2][4]
4. Disposal of Contaminated Materials:
-
Sharps: Needles and syringes used for handling this compound must be placed directly into a sharps container without being crushed, clipped, or capped.[5]
-
Labware and PPE: Gloves, gowns, bench paper, and other disposable materials contaminated with this compound should be placed in a designated hazardous waste container.[5] Do not dispose of these items in the regular trash.
-
Empty Containers:
-
Empty vials, bottles, and other containers that held this compound should be managed as hazardous waste unless they are considered "RCRA empty."[6]
-
To be considered "RCRA empty," the container must be emptied through normal practices, such as fully depressing a syringe plunger or administering the full contents of an IV bag.[6]
-
Even if "RCRA empty," it is best practice to dispose of these containers in the hazardous pharmaceutical waste stream to avoid any potential for cross-contamination or exposure.
-
5. Documentation:
-
Maintain a detailed log of all this compound waste generated and disposed of.
-
Ensure that you receive and retain a certificate of destruction from the licensed waste management vendor for your records.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbioclean.com [usbioclean.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. michigan.gov [michigan.gov]
Personal protective equipment for handling Zatolmilast
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Zatolmilast (also known as BPN14770). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Global Harmonized System (GHS), it presents the following hazards[1]:
-
Acute Oral Toxicity: Category 4
-
Acute Dermal Toxicity: Category 4
-
Acute Inhalation Toxicity: Category 4
Signal Word: Warning
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of chemically resistant gloves. The outer glove should be removed and disposed of after handling. Change gloves immediately if they are torn, punctured, or contaminated.[2] |
| Body Protection | Protective Gown | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] |
| Eye and Face Protection | Safety Goggles/Face Shield | Use safety goggles or a face shield to protect against splashes and airborne particles. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the essential steps for safe handling, from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate action is critical. Follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove and wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Workflow
Spill Response
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing full personal protective equipment, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
This guide is intended to provide essential information for the safe handling of this compound. Always refer to the complete Safety Data Sheet (SDS) and your institution's specific safety protocols before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
